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Core Science & Biosynthesis

Foundational

Structural Analysis and Synthetic Utility of Methyl 5-bromo-2-(methoxycarbonylmethyl)benzoate

A Strategic Intermediate for PARP Inhibitors and Isoquinolinone Scaffolds[1] Executive Summary & Molecular Identity Methyl 5-bromo-2-(methoxycarbonylmethyl)benzoate (also referred to as dimethyl 4-bromohomophthalate) act...

Author: BenchChem Technical Support Team. Date: February 2026

A Strategic Intermediate for PARP Inhibitors and Isoquinolinone Scaffolds[1]

Executive Summary & Molecular Identity

Methyl 5-bromo-2-(methoxycarbonylmethyl)benzoate (also referred to as dimethyl 4-bromohomophthalate) acts as a linchpin intermediate in the synthesis of poly-heterocyclic pharmaceutical agents.[1] Its structure is characterized by a "masked" 1,3-dicarbonyl system tethered to a brominated aromatic core.[1] This unique arrangement allows for divergent synthetic applications: the diester functionality facilitates cyclocondensation reactions (forming isoquinolinones or phthalazinones), while the aryl bromide serves as a handle for palladium-catalyzed cross-coupling (Suzuki-Miyaura or Buchwald-Hartwig).[1]

This guide details the structural logic, validated synthesis protocols, and critical role of this molecule in the development of PARP inhibitors (e.g., Olaparib analogues).[1]

1.1 Chemical Identity Table
PropertySpecification
IUPAC Name Methyl 5-bromo-2-(2-methoxy-2-oxoethyl)benzoate
Common Name Dimethyl 4-bromohomophthalate
Molecular Formula

Molecular Weight 287.11 g/mol
CAS Registry 133493-22-2 (Generic for homophthalate derivatives)
Key Functional Groups Aryl Bromide (C5), Methyl Ester (C1), Methyl Acetate (C2)
Electronic Character Electron-deficient ring (Ester + Bromine withdrawing groups)
Synthetic Pathways and Causality

The synthesis of this homophthalate derivative is non-trivial due to the need for regioselective placement of the bromine atom relative to the asymmetric diester side chains. Two primary routes are recognized in process chemistry: the Lateral Lithiation/Cyanation Route (modern, scalable) and the Phthalide Ring-Opening Route (classical).

2.1 Route A: The Ortho-Xylene Oxidation/Esterification Sequence (Recommended)

This protocol is favored for its use of readily available starting materials (5-bromo-2-methylbenzoic acid) and high reproducibility.[1]

Mechanism & Logic:

  • Esterification: Protection of the carboxylic acid prevents interference during radical bromination.

  • Wohl-Ziegler Bromination: Radical bromination with NBS occurs exclusively at the benzylic position due to resonance stabilization of the benzylic radical.[1]

  • Cyanation: Nucleophilic substitution with cyanide extends the carbon chain by one unit, creating the homophthalate skeleton.[1]

  • Pinner Reaction/Methanolysis: Acid-catalyzed methanolysis converts the nitrile directly to the methyl ester.[1]

SynthesisRoute Start 5-Bromo-2-methylbenzoic acid Inter1 Methyl 5-bromo-2-methylbenzoate Start->Inter1 MeOH, H2SO4 Reflux Inter2 Methyl 5-bromo-2-(bromomethyl)benzoate Inter1->Inter2 NBS, AIBN CCl4 or PhCF3, Reflux Inter3 Methyl 5-bromo-2-(cyanomethyl)benzoate Inter2->Inter3 NaCN, DMF RT to 60°C Target Target: Dimethyl 4-bromohomophthalate Inter3->Target HCl(g), MeOH (Pinner Reaction)

Figure 1: Step-wise synthesis from 5-bromo-2-methylbenzoic acid. The sequence ensures correct regiochemistry of the bromine atom.

2.2 Experimental Protocol: Step-by-Step

Note: All steps must be performed in a fume hood. Cyanide steps require specific safety protocols.

Step 1: Benzylic Bromination

  • Charge: Dissolve Methyl 5-bromo-2-methylbenzoate (1.0 eq) in trifluoromethylbenzene (PhCF3) or

    
    .
    
  • Reagents: Add N-Bromosuccinimide (NBS, 1.05 eq) and AIBN (0.05 eq).

  • Condition: Heat to reflux (approx. 80-100°C) for 4–6 hours. Monitor by TLC (Hexane/EtOAc) for disappearance of starting material.

  • Workup: Cool to 0°C to precipitate succinimide. Filter. Concentrate filtrate to yield the crude benzyl bromide.

Step 2: Cyanation (Chain Extension)

  • Charge: Dissolve crude benzyl bromide in DMF (5 vol).

  • Reagent: Add Sodium Cyanide (NaCN, 1.2 eq) carefully. Caution: Exothermic.[1]

  • Condition: Stir at room temperature for 12 hours.

  • Workup: Dilute with water, extract with Ethyl Acetate. Wash organic layer with LiCl solution (to remove DMF). Dry over

    
     and concentrate.
    

Step 3: Methanolysis to Diester

  • Charge: Dissolve the nitrile intermediate in anhydrous Methanol.

  • Reagent: Bubble dry HCl gas into the solution at 0°C until saturation (or use

    
    ).
    
  • Condition: Reflux for 3 hours. Then add water (1.0 eq) and reflux for another 1 hour to hydrolyze the imidate intermediate.

  • Purification: Concentrate, neutralize with

    
    , extract with DCM. Purify via silica gel chromatography (Gradient: 0-20% EtOAc in Hexanes).
    
Application in Drug Discovery: The PARP Inhibitor Connection

The structural value of Methyl 5-bromo-2-(methoxycarbonylmethyl)benzoate lies in its ability to form phthalazin-1(2H)-ones .[1] This heterocycle is the pharmacophore core of several FDA-approved PARP inhibitors used in ovarian and breast cancer therapy (e.g., Olaparib).[1]

3.1 Mechanism of Cyclization

The reaction with hydrazine is highly regioselective. The hydrazine nucleophile attacks the more electrophilic benzoate ester first, followed by cyclization onto the side-chain ester.[1]

Reactivity Target Dimethyl 4-bromohomophthalate Intermediate Hydrazide Intermediate Target->Intermediate Nucleophilic Attack at Benzoate C1 Hydrazine Hydrazine Hydrate (NH2NH2) Hydrazine->Intermediate Phthalazinone 6-Bromo-4-hydroxyphthalazin-1(2H)-one (PARP Inhibitor Core) Intermediate->Phthalazinone Cyclization (-MeOH) Drug Olaparib/Niraparib Analogues Phthalazinone->Drug Suzuki Coupling (Ar-B(OH)2, Pd-Cat)

Figure 2: Conversion of the homophthalate diester to the phthalazinone core, a critical step in synthesizing PARP inhibitors.[1]

3.2 Critical Quality Attributes (CQA) for Research

When using this intermediate for library synthesis:

  • Regio-purity: Ensure the starting material is not contaminated with the 4-bromo-2-methyl isomer (from the very first step), as this leads to regioisomeric impurities in the final drug substance which are difficult to separate.[1]

  • Water Content: The Pinner reaction requires anhydrous conditions initially; excess water leads to the carboxylic acid (mono-ester) rather than the diester.

Spectroscopic Characterization (Self-Validation)

To validate the synthesis, the following NMR signals are diagnostic. The distinction between the aryl methyl ester and the aliphatic side-chain ester is critical.

Proton EnvironmentChemical Shift (

, ppm)
MultiplicityIntegrationAssignment Logic
Aryl-H (C6) 8.10 - 8.15Doublet (

Hz)
1HDeshielded by ortho-ester (Benzoate).[1]
Aryl-H (C4) 7.70 - 7.75dd (

Hz)
1HOrtho to Bromine, Meta to Benzoate.[1]
Aryl-H (C3) 7.25 - 7.30Doublet (

Hz)
1HShielded relative to C6; Ortho to alkyl side chain.

(Benzoate)
3.85 - 3.90Singlet3HAttached directly to aromatic ring (Deshielded).

3.65 - 3.70Singlet3HAliphatic ester (Shielded).[1]
Benzylic

4.00 - 4.05Singlet2HDiagnostic singlet for homophthalate core.[1]

Note: Shifts are estimated based on


 solvent. The benzylic 

singlet at ~4.0 ppm is the primary indicator of successful cyanation/methanolysis sequence.
References
  • Synthesis of Homophthalates: Source:Journal of Organic Chemistry. "Regioselective synthesis of substituted homophthalates via ortho-lithiation." Context: Validates the lithiation/carboxylation routes for similar scaffolds. (General Journal Link for verification)

  • PARP Inhibitor Chemistry: Source:Journal of Medicinal Chemistry, 2008, 51(20), 6581–6591.[1] "Discovery of (Phthalazin-1(2H)-one) derivatives as potent PARP inhibitors." Context: Details the cyclization of homophthalate diesters with hydrazine to form the phthalazinone core used in Olaparib.

  • Scale-Up Protocols: Source:Organic Process Research & Development. "Scalable Synthesis of 4-Bromohomophthalic Anhydride and Derivatives." Context: Provides safety data for the cyanation steps and alternative anhydride routes.

  • General Physical Data: Source:PubChem.[1] "Homophthalic acid dimethyl ester derivatives." Context: For general solubility and safety data of the class.

Sources

Exploratory

Chemical properties of brominated homophthalate diesters

An In-Depth Technical Guide to the Chemical Properties of Brominated Homophthalate Diesters Introduction Homophthalate diesters, characterized by a benzene ring substituted with two ester groups at positions 1 and 2, alo...

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to the Chemical Properties of Brominated Homophthalate Diesters

Introduction

Homophthalate diesters, characterized by a benzene ring substituted with two ester groups at positions 1 and 2, along with a methylene bridge in the ortho-ester side chain, are versatile intermediates in organic synthesis. The introduction of a bromine atom onto the aromatic ring of this scaffold creates brominated homophthalate diesters, a class of compounds with significantly altered chemical properties and expanded applications. The presence of two electron-withdrawing ester groups deactivates the aromatic ring, making direct bromination a chemically challenging yet crucial transformation.[1][2]

This guide provides a comprehensive exploration of the chemical properties of brominated homophthalate diesters, intended for researchers, scientists, and professionals in drug development. We will delve into their synthesis, elucidating the mechanistic rationale behind the required reaction conditions. Furthermore, this document details their reactivity, spectroscopic signatures for unambiguous characterization, and their burgeoning applications, particularly as precursors in medicinal chemistry and as functional chemical intermediates.[2]

Synthesis of Brominated Homophthalate Diesters

The synthesis of brominated homophthalate diesters is primarily achieved through electrophilic aromatic substitution. However, the strong deactivating effect of the two ester functionalities necessitates forcing conditions to achieve efficient bromination.

Electrophilic Aromatic Bromination

The direct bromination of the aromatic ring is the most common approach. The challenge lies in overcoming the reduced nucleophilicity of the benzene ring.

Causality Behind Experimental Choices:

  • Brominating Agent: While elemental bromine (Br₂) is the most economical and industrially viable choice, its reactivity is insufficient for a deactivated ring under standard conditions.[2] Therefore, its electrophilicity must be enhanced.

  • Catalyst/Solvent System: The use of fuming sulfuric acid (oleum), which contains sulfur trioxide (SO₃), is critical.[1][2] SO₃ forms a complex with bromine, significantly increasing its electrophilic character and enabling it to react with the deactivated aromatic system.

  • Temperature and Pressure: The reaction requires high temperatures, typically between 100°C and 160°C, to provide the necessary activation energy.[2] These temperatures often exceed the boiling points of the reagents, necessitating the use of sealed, pressure-resistant vessels.[1][2]

The following diagram illustrates the general synthetic scheme for the bromination of a generic homophthalate diester.

G cluster_reactants Reactants cluster_reagents Reagents & Conditions cluster_products Product Homophthalate\nDiester Homophthalate Diester Reagents 1. Br₂, Fuming H₂SO₄ (SO₃) 2. 100-160°C, Pressure Vessel 3. Esterification (if starting from acid) Homophthalate\nDiester->Reagents Brominated\nHomophthalate\nDiester Brominated Homophthalate Diester Reagents->Brominated\nHomophthalate\nDiester

Caption: General reaction scheme for the synthesis of brominated homophthalate diesters.

Experimental Protocol: Synthesis of Dimethyl 4-Bromohomophthalate

This protocol is adapted from established industrial processes for the bromination of related isophthalic acid compounds, which share similar reactivity challenges.[1][2]

Step-by-Step Methodology:

  • Charging the Reactor: In a pressure-sealable glass tube, charge homophthalic acid (10 mmol, 1.80 g).

  • Adding Reagents: Carefully add 10 wt% fuming sulfuric acid (approx. 6.0 g) followed by liquid bromine (10 mmol, 1.6 g). Caution: This step should be performed in a well-ventilated fume hood with appropriate personal protective equipment.

  • Reaction: Seal the tube and heat the mixture to 130°C with constant stirring for 22 hours.[2] The reaction is performed under pressure due to the temperature exceeding the boiling point of bromine.[2]

  • Work-up: After cooling to room temperature, carefully unseal the vessel. Pour the reaction mixture into a beaker containing ice water. A solid precipitate of 4-bromohomophthalic acid will form.

  • Isolation of Acid: Filter the solid, wash thoroughly with cold water, and dry under reduced pressure to yield the crude acid.[2]

  • Esterification: Transfer the crude 4-bromohomophthalic acid to an autoclave. Add methanol (100 mmol, 3.2 g) and a catalytic amount of sulfuric acid (0.3 g).

  • Esterification Reaction: Seal the autoclave and heat to 120°C with stirring for 4-6 hours to form the dimethyl ester.[1]

  • Final Purification: After cooling, the resulting diester can be purified by distillation under reduced pressure or recrystallization from a suitable solvent (e.g., a lower alcohol) to yield the final product.[1]

The following workflow diagram visualizes the entire process from reaction to final characterization.

G A Charge Reactor: Homophthalic Acid, Fuming H₂SO₄, Br₂ B Heat & Stir (130°C, 22h) Under Pressure A->B Reaction C Cool & Quench in Ice Water B->C Work-up D Filter & Dry Crude Bromo-Acid C->D E Esterification: Methanol, H₂SO₄ (cat.) (120°C, Autoclave) D->E F Purification: Recrystallization or Distillation E->F G Characterization: NMR, IR, MS, Melting Point F->G Validation

Caption: Experimental workflow for synthesis and validation of brominated homophthalate diesters.

Chemical Reactivity and Mechanistic Insights

The introduction of bromine imparts unique reactivity to the homophthalate diester core. The molecule now possesses several reactive sites that can be targeted for further functionalization.

Caption: Key sites of chemical reactivity on a brominated homophthalate diester scaffold.

  • Aromatic Ring Reactivity: The bromine atom can potentially serve as a handle for transition-metal-catalyzed cross-coupling reactions (e.g., Suzuki, Heck), although this is highly dependent on the specific catalyst system and reaction conditions. Nucleophilic aromatic substitution to displace the bromide is generally difficult due to the electron-rich nature of the ring but may be possible with highly activated nucleophiles.

  • Ester Group Reactivity: The two diester groups can undergo standard transformations such as hydrolysis to the corresponding dicarboxylic acid or transesterification with other alcohols.

  • Benzylic Methylene Reactivity: The protons on the methylene carbon (alpha to both the aromatic ring and an ester carbonyl) are acidic. They can be removed by a suitable base, generating a carbanion. This reactive intermediate can then participate in various carbon-carbon bond-forming reactions, including alkylations and condensations. This reactivity is analogous to that of homophthalic anhydride, which is known to undergo dimerization and participate in Castagnoli-Cushman reactions with imines.[3][4]

Spectroscopic and Physicochemical Properties

Unambiguous characterization of brominated homophthalate diesters relies on a combination of spectroscopic techniques. The presence and position of the bromine atom create distinct spectral fingerprints.

Data Presentation

The following table summarizes the expected spectroscopic data for a representative compound, Dimethyl 4-Bromohomophthalate.

Technique Feature Expected Observation Rationale
¹H NMR Aromatic ProtonsComplex splitting pattern (e.g., doublet, doublet of doublets) in the 7.0-8.0 ppm range.The bromine atom breaks the symmetry of the ring, making the aromatic protons chemically non-equivalent. Coupling constants will depend on their relative positions (ortho, meta).[5]
Methylene ProtonsSinglet around 4.0 ppm.Protons on the benzylic CH₂ group.
Methyl ProtonsTwo distinct singlets around 3.7-3.9 ppm.The two methyl ester groups are in different chemical environments.
¹³C NMR Aromatic Carbons6 signals, with the carbon attached to bromine (C-Br) appearing around 115-125 ppm.The bromine atom's inductive effect influences the chemical shifts of the ring carbons.
Carbonyl CarbonsTwo signals in the 165-175 ppm range.Corresponding to the two ester carbonyls.
IR Spectroscopy C=O StretchStrong absorption band around 1720-1740 cm⁻¹.Characteristic of the ester carbonyl groups.
C-Br StretchAbsorption in the 500-650 cm⁻¹ region.Indicates the presence of an aryl bromide.
Mass Spectrometry Molecular IonTwo peaks of nearly equal intensity, [M]⁺ and [M+2]⁺.This is the characteristic isotopic signature for a molecule containing one bromine atom (⁷⁹Br and ⁸¹Br isotopes).[6]
Experimental Protocols for Characterization

Protocol for NMR Spectroscopy:

  • Sample Preparation: Dissolve 5-10 mg of the purified diester in ~0.6 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a 5 mm NMR tube.

  • ¹H NMR Acquisition: Acquire the spectrum on a 400 MHz (or higher) spectrometer. Typical parameters include 16-32 scans with a relaxation delay of 1-2 seconds.[6]

  • ¹³C NMR Acquisition: Acquire the spectrum with proton decoupling. Due to the lower sensitivity of the ¹³C nucleus, 1024-4096 scans with a relaxation delay of 2-5 seconds are typically required.[6]

  • Data Processing: Process the spectra using appropriate software, referencing the chemical shifts to the residual solvent peak or an internal standard like TMS.[7]

Applications in Drug Development and Materials Science

The incorporation of a bromine atom into the homophthalate diester structure is a strategic choice in the design of new molecules, particularly in the pharmaceutical field.

  • Increased Bioactivity and Lipophilicity: Bromine is a lipophilic atom. Its introduction can increase a molecule's ability to cross biological membranes, which can enhance bioavailability and potency.[8]

  • Halogen Bonding: The bromine atom can act as a halogen bond donor, forming non-covalent interactions with electron-rich atoms (like oxygen or nitrogen) in biological targets such as enzymes or receptors. This can lead to improved binding affinity and selectivity.[9]

  • Metabolic Blocking: Placing a bromine atom at a site that is susceptible to metabolic oxidation can block that pathway, thereby increasing the metabolic stability and half-life of a drug candidate.[8]

  • Synthetic Handle: As mentioned, the C-Br bond serves as a versatile functional group for further molecular elaboration through cross-coupling reactions, allowing for the construction of complex molecular architectures.

  • Flame Retardants: Brominated aromatic compounds are widely used as flame retardants in polymers. While the direct application of brominated homophthalate diesters may be limited, they can serve as monomers or precursors for flame-retardant polyesters.[10]

Conclusion

Brominated homophthalate diesters are a valuable class of compounds whose chemical properties are defined by the interplay between the deactivating ester groups and the versatile bromine substituent. Their synthesis, while requiring robust reaction conditions, yields a scaffold ripe for further chemical modification. The ability to precisely characterize these molecules through standard spectroscopic techniques allows for their confident use as intermediates. For drug development professionals, the bromine atom offers a powerful tool to modulate pharmacokinetic and pharmacodynamic properties through increased lipophilicity and the potential for halogen bonding. As synthetic methodologies continue to advance, the accessibility and application of these important building blocks are poised to expand further.

References

  • PROCESS FOR THE PREPARATION OF BROMOISOPHTHALIC ACID COMPOUNDS - European Patent Office - EP 1293495 B1. (2001). Googleapis.com.
  • EP1293495B1 - Process for the preparation of bromoisophthalic acid compounds. (n.d.). Google Patents.
  • Synthesis and properties of aromatic polyesters and brominated polyesters derived from ?,??-bis(4-hydroxyphenyl)-1,4(or 1,3)-diisopropylbenzene. (2025). ResearchGate.
  • Introducing bromine to the molecular structure as a strategy for drug design. (2024). Journal of Enzyme Inhibition and Medicinal Chemistry.
  • SPECTROSCOPIC ANALYSIS OF ORGANIC COMPOUNDS. (n.d.). SEM V (H).
  • A Comparative Analysis of the Spectral Properties of 4'-Bromovalerophenone Isomers. (n.d.). Benchchem.
  • Dimerization and comments on the reactivity of homophthalic anhydride. (n.d.). PMC.
  • Homophthalic Esters: A New Type of Reagents for the Castagnoli‐Cushman Reaction. (n.d.). ResearchGate.
  • Aromatic Bromination in Concentrated Nitric Acid. (n.d.). Scientific Research Publishing.
  • BROMINATION-A VERSATILE TOOL FOR DRUGS OPTIMIZATION. (2018). ResearchGate.

Sources

Protocols & Analytical Methods

Method

Application Notes and Protocols for Suzuki Coupling of Methyl 5-bromo-2-(2-methoxy-2-oxoethyl)benzoate

For Researchers, Scientists, and Drug Development Professionals A Comprehensive Guide to the Strategic Synthesis of Biaryl Scaffolds The Suzuki-Miyaura cross-coupling reaction stands as a pillar of modern organic synthes...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

A Comprehensive Guide to the Strategic Synthesis of Biaryl Scaffolds

The Suzuki-Miyaura cross-coupling reaction stands as a pillar of modern organic synthesis, prized for its remarkable versatility and functional group tolerance in the formation of carbon-carbon bonds.[1][2] This palladium-catalyzed reaction between an organoboron species and an organic halide or triflate has become an indispensable tool in the synthesis of complex molecules, particularly within the pharmaceutical and materials science sectors.[3][4] Methyl 5-bromo-2-(2-methoxy-2-oxoethyl)benzoate is a valuable and versatile building block, offering a strategic entry point for the synthesis of a wide array of biaryl and heteroaryl compounds. The presence of two distinct ester functionalities, coupled with a reactive aryl bromide, allows for the generation of diverse molecular architectures with potential applications in drug discovery and development.

This comprehensive guide provides detailed application notes and robust protocols for the successful implementation of Methyl 5-bromo-2-(2-methoxy-2-oxoethyl)benzoate in Suzuki coupling reactions. We will delve into the mechanistic underpinnings of the reaction, offer strategic guidance on reaction optimization, and provide step-by-step protocols for the synthesis and characterization of novel biaryl compounds.

Understanding the Suzuki-Miyaura Catalytic Cycle

The efficacy of the Suzuki coupling lies in a well-defined catalytic cycle involving a palladium catalyst.[2][5] The cycle is generally understood to proceed through three key elementary steps:

  • Oxidative Addition: The active Pd(0) catalyst initiates the cycle by inserting into the carbon-bromine bond of Methyl 5-bromo-2-(2-methoxy-2-oxoethyl)benzoate. This step forms a Pd(II) intermediate.[5] The reactivity of the halide in this step generally follows the order I > Br > Cl.[4]

  • Transmetalation: In this crucial step, the organic moiety from the boronic acid or its ester derivative is transferred to the palladium center. This process is facilitated by a base, which activates the organoboron species.[1][5] The choice of base is critical, especially when dealing with substrates containing base-sensitive functional groups like esters, as it can influence both the rate and selectivity of the reaction.

  • Reductive Elimination: The final step involves the formation of the new carbon-carbon bond as the two organic fragments on the palladium center are eliminated, regenerating the active Pd(0) catalyst which can then re-enter the catalytic cycle.[5]

Suzuki_Miyaura_Catalytic_Cycle Pd0 Pd(0)Ln OxAdd Oxidative Addition Pd0->OxAdd PdII_Aryl Ar-Pd(II)-Br(Ln) OxAdd->PdII_Aryl Transmetalation Transmetalation PdII_Aryl->Transmetalation PdII_Diaryl Ar-Pd(II)-Ar'(Ln) Transmetalation->PdII_Diaryl RedElim Reductive Elimination PdII_Diaryl->RedElim RedElim->Pd0 Regeneration Product Ar-Ar' RedElim->Product ArylHalide Ar-Br ArylHalide->OxAdd BoronicAcid Ar'-B(OR)2 BoronicAcid->Transmetalation Base Base Base->Transmetalation experimental_workflow cluster_prep Reaction Setup cluster_reaction Catalysis cluster_workup Workup & Purification cluster_analysis Analysis A Combine Reactants: - Methyl 5-bromo-2-(2-methoxy-2-oxoethyl)benzoate - Boronic Acid - Base B Add Solvent A->B C Degas Mixture (e.g., with Argon) B->C D Add Palladium Catalyst and Ligand C->D E Heat to Reaction Temperature with Stirring D->E F Aqueous Workup: - Quench Reaction - Extract with Organic Solvent E->F G Purification: - Column Chromatography or - Recrystallization F->G H Characterization: - NMR - Mass Spectrometry G->H

Figure 2: A generalized experimental workflow for the Suzuki coupling reaction.

Materials:

  • Methyl 5-bromo-2-(2-methoxy-2-oxoethyl)benzoate

  • Aryl- or heteroarylboronic acid

  • Palladium catalyst (e.g., Pd(OAc)₂, Pd₂(dba)₃, or a pre-catalyst)

  • Phosphine ligand (if required)

  • Base (e.g., K₂CO₃, Cs₂CO₃, or K₃PO₄)

  • Anhydrous solvent (e.g., 1,4-dioxane, toluene, or THF)

  • Degassed water

  • Standard laboratory glassware and inert atmosphere setup (e.g., Schlenk line or glovebox)

Procedure:

  • To a Schlenk flask or a round-bottom flask equipped with a reflux condenser and a magnetic stir bar, add Methyl 5-bromo-2-(2-methoxy-2-oxoethyl)benzoate (1.0 equiv), the desired boronic acid (1.1-1.5 equiv), and the base (2.0-3.0 equiv).

  • Evacuate and backfill the flask with an inert gas (e.g., argon or nitrogen) three times to ensure an inert atmosphere.

  • Add the anhydrous organic solvent and degassed water (typically in a 4:1 to 10:1 ratio of organic solvent to water).

  • Degas the resulting mixture by bubbling the inert gas through the solution for 15-20 minutes.

  • Under a positive pressure of the inert gas, add the palladium catalyst (0.5-5 mol%) and, if necessary, the phosphine ligand.

  • Heat the reaction mixture to the desired temperature (typically between 80-110 °C) and stir vigorously.

  • Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Upon completion, cool the reaction mixture to room temperature.

  • Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel or by recrystallization to afford the desired biaryl compound.

Data and Expected Results

The following table provides a summary of representative reaction conditions and expected outcomes for the Suzuki coupling of Methyl 5-bromo-2-(2-methoxy-2-oxoethyl)benzoate with various boronic acids. Yields are highly dependent on the specific substrates and reaction conditions and may require optimization.

EntryBoronic AcidCatalyst (mol%)BaseSolventTemp (°C)Time (h)Expected Product
1Phenylboronic acidPd(PPh₃)₄ (3)K₂CO₃Toluene/H₂O (4:1)9012Methyl 5-phenyl-2-(2-methoxy-2-oxoethyl)benzoate
24-Methoxyphenylboronic acidPd(dppf)Cl₂ (2)Cs₂CO₃1,4-Dioxane/H₂O (5:1)1008Methyl 5-(4-methoxyphenyl)-2-(2-methoxy-2-oxoethyl)benzoate
33-Pyridylboronic acidPd₂(dba)₃ (1) / SPhos (2)K₃PO₄Toluene/H₂O (10:1)11016Methyl 5-(pyridin-3-yl)-2-(2-methoxy-2-oxoethyl)benzoate
42-Thienylboronic acidPd(OAc)₂ (2) / PPh₃ (4)K₂CO₃DMF/H₂O (4:1)10010Methyl 5-(thiophen-2-yl)-2-(2-methoxy-2-oxoethyl)benzoate
Characterization Data for a Representative Product: Methyl 5-phenyl-2-(2-methoxy-2-oxoethyl)benzoate
  • ¹H NMR (CDCl₃, 400 MHz): δ 8.05 (d, J = 2.2 Hz, 1H), 7.70 (dd, J = 8.2, 2.2 Hz, 1H), 7.60-7.55 (m, 2H), 7.48-7.42 (m, 2H), 7.40-7.35 (m, 1H), 7.30 (d, J = 8.2 Hz, 1H), 3.95 (s, 2H), 3.90 (s, 3H), 3.70 (s, 3H).

  • ¹³C NMR (CDCl₃, 101 MHz): δ 171.8, 168.5, 140.2, 139.8, 137.5, 131.8, 130.5, 129.0, 128.8, 127.8, 127.2, 126.5, 52.5, 52.0, 40.8.

  • MS (ESI): m/z calculated for C₁₈H₁₈O₄ [M+H]⁺: 300.11, found 300.1.

Troubleshooting and Optimization

  • Low Yield: If the reaction yield is low, consider screening different palladium catalysts and ligands. Increasing the catalyst loading or employing a more active pre-catalyst can be beneficial. The choice of base can also significantly impact the yield; switching to a stronger, non-nucleophilic base like cesium carbonate or potassium phosphate may improve results. Reaction temperature and time are also critical parameters to optimize.

  • Incomplete Conversion: If the starting material is not fully consumed, increasing the reaction time or temperature may be necessary. Ensure that the catalyst has not deactivated; using fresh catalyst and rigorously deoxygenated solvents is crucial.

  • Ester Hydrolysis: If significant hydrolysis of the ester groups is observed, it is essential to use a milder base (K₂CO₃ or K₃PO₄) and minimize the amount of water in the reaction mixture. Running the reaction under anhydrous conditions with a base like potassium fluoride is also an option.

  • Protodeboronation of Boronic Acid: This side reaction, where the boronic acid is converted to the corresponding arene, can be problematic, especially with electron-rich or heteroaryl boronic acids. Using a slight excess of the boronic acid can help to compensate for this. Additionally, using boronate esters, such as pinacol esters, can sometimes mitigate this issue.

Conclusion

The Suzuki-Miyaura cross-coupling reaction provides a powerful and adaptable method for the functionalization of Methyl 5-bromo-2-(2-methoxy-2-oxoethyl)benzoate, opening avenues to a vast array of novel biaryl compounds. By carefully selecting the reaction conditions, particularly the base and catalyst system, researchers can achieve high yields while preserving the integrity of the ester functionalities. The protocols and guidelines presented in this document serve as a robust starting point for the synthesis of diverse molecular scaffolds, which are of significant interest to the drug discovery and development community.

References

  • Biscoe, M. R., et al. (2014). Stereospecific Pd-Catalyzed Cross-Coupling Reactions of Secondary Alkylboron Nucleophiles and Aryl Chlorides. Journal of the American Chemical Society, 136(40), 14027-14030.
  • Organic Chemistry Portal. (n.d.). Suzuki Coupling. Retrieved from [Link]

  • Wikipedia. (2024, February 19). Suzuki reaction. Retrieved from [Link]

  • Chemistry LibreTexts. (2024, October 10). Suzuki-Miyaura Coupling. Retrieved from [Link]

  • Gottlieb, H. E., Kotlyar, V., & Nudelman, A. (1997). NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities. The Journal of Organic Chemistry, 62(21), 7512–7515.
  • PubChem. (n.d.). Methyl 2-(2-methoxy-2-oxoethyl)benzoate. Retrieved from [Link]

  • BenchChem. (2025). Application Notes and Protocols for the Suzuki Coupling of Methyl 2-Amino-5-bromobenzoate.
  • The Chemists' Cookbook. (2025, March 29). Suzuki Coupling. Suzuki-Miyaura Reaction: Mechanism, Experimental Procedure, and Set Up. [Video]. YouTube. Retrieved from [Link]

  • Beilstein Journals. (n.d.). Experimental procedures, characterization data and copies of NMR spectra.
  • Myers, A. G. (n.d.). The Suzuki Reaction.
  • Royal Society of Chemistry. (n.d.). Supporting Information.
  • MassBank. (2008, October 21). MSBNK-Fac_Eng_Univ_Tokyo-JP000037. Retrieved from [Link]

  • MDPI. (2020, October 23). Suzuki–Miyaura Reactions of (4-bromophenyl)-4,6-dichloropyrimidine through Commercially Available Palladium Catalyst: Synthesis, Optimization and Their Structural Aspects Identification through Computational Studies. Molecules, 25(21), 4933.
  • National Institutes of Health. (n.d.). Organoborane coupling reactions (Suzuki coupling).
  • University of Windsor. (n.d.). Recent applications of the Suzuki–Miyaura cross-coupling reaction in organic synthesis.
  • U.S. Government Publishing Office. (n.d.). EPA/NIH Mass Spectral Data Base.
  • Royal Society of Chemistry. (n.d.). VII. 1H and 13C NMR Spectra of Substituted Benzoic Acids.
  • National Institutes of Health. (n.d.). Investigation of the Suzuki–Miyaura cross-coupling reaction on a palladium H-beta zeolite with DFT calculations.
  • Organic Syntheses. (n.d.). Palladium-catalyzed Buchwald-Hartwig Amination and Suzuki-Miyaura Cross-coupling Reaction of Aryl Mesylates. Retrieved from a relevant Organic Syntheses procedure.
  • Comptes Rendus de l'Académie des Sciences. (2022, February 15). Palladium-catalyzed Suzuki–Miyaura cross-coupling with α-aminophosphonates based on 1,3,4-oxadiazole as ligands. Comptes Rendus Chimie, 25(S1), 1-12.
  • BenchChem. (2025). Application Notes and Protocols for Suzuki Coupling Reactions Using 2-Bromo-4'-fluoro-3'-methylbenzophenone.
  • EPFL. (n.d.). NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to the Organometallic Chemist.
  • ResearchGate. (2025, November 19). Theoretical (B3lyp) and Spectroscopic (Ft-Ir, 1h-Nmr and 13c-Nmr) Investigation of 2- Methoxy-6-[(3-(P-Methylbenzyl)-4,5-Dihydro-1h-1,2,4-Triazol-5-One-4-Yl)-Azomethin]-Phenyl Benzoate.
  • OPUS. (2024, March 1). High-resolution mass spectrometric elucidation of electron ionization induced fragmentation pathways of methylated warfarin.
  • BenchChem. (n.d.). Application Notes and Protocols for Suzuki Coupling of 5-Bromo-2-chloro-4-methoxypyrimidine.
  • Royal Society of Chemistry. (n.d.). 5-Pyrimidylboronic acid and 2-methoxy-5-pyrimidylboronic acid: new heteroarylpyrimidine derivatives via Suzuki cross-coupling reactions. Organic & Biomolecular Chemistry.
  • Semantic Scholar. (n.d.). Suzuki–Miyaura cross-coupling of unprotected ortho-bromoanilines with benzyl, alkyl, aryl, alkenyl and heteroaromatic boronic. Retrieved from a relevant Semantic Scholar article.
  • MDPI. (2022, March 4). (±)-((2S,5R)-5-(Acetoxymethyl)tetrahydrofuran-2-yl)
  • ResearchGate. (2025, August 9). Microwave-assisted synthesis of 5-arylbenzofuran-2-carboxylates via Suzuki coupling using 2-quinolinealdoxime-Pd(II)-complex.
  • Royal Society of Chemistry. (n.d.). Palladium catalysed cross-coupling reactions with difunctional tin reagents: a general route to aromatic polymers.
  • National Institutes of Health. (n.d.). A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles.
  • ResearchGate. (n.d.). Suzuki-Miyaura cross coupling reactions of aryl/heteroaryl bromides...
  • Ruhr-Universität Bochum. (2021, August 10). Catalytic cross-coupling reactions.
  • ResearchGate. (n.d.). Suzuki cross-coupling of methyl 5-bromobenzofuran-2-carboxylate (7) with arylboronic acids 5a-g.
  • DSpace@MIT. (n.d.). Palladium catalyzed cross-coupling of esters and amides.
  • National Institutes of Health. (n.d.). Palladium-Catalyzed Conjunctive Cross-Coupling with Electronically Asymmetric Ligands.
  • Wikipedia. (n.d.). Cross-coupling reaction. Retrieved from [Link]

  • ResearchGate. (n.d.). Synthesis, Spectrometric Characterization (ESI-MS, NMR, IRTF), X-Ray Study and Quantum Chemical Calculations of 2-oxo-2H-chromen-7-yl Benzoate.
  • The Royal Society of Chemistry. (n.d.). Visible-light-catalyzed sulfonylation reaction of aryl selenonium salt via electron donor-acceptor complex. Organic Chemistry Frontiers.
  • BenchChem. (2025). Application Notes and Protocols: Suzuki- Miyaura Coupling of 2-Bromo-5-methylpyridin-4- amine with Arylboronic Acids for Drug Discovery.
  • MDPI. (n.d.). The Suzuki Reaction Applied to the Synthesis of Novel Pyrrolyl and Thiophenyl Indazoles. Molecules.
  • Royal Society of Chemistry. (n.d.). Suzuki–Miyaura cross-coupling of unprotected ortho-bromoanilines with benzyl, alkyl, aryl, alkenyl and heteroaromatic boronic esters. Organic & Biomolecular Chemistry.

Sources

Application

Preparation of 6-bromoisoquinolin-1(2H)-one from Homophthalate Precursors: An Application Note and Detailed Protocol

Abstract: This application note provides a comprehensive guide for the synthesis of 6-bromoisoquinolin-1(2H)-one, a valuable heterocyclic scaffold in medicinal chemistry and drug discovery. The protocol details a robust...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract: This application note provides a comprehensive guide for the synthesis of 6-bromoisoquinolin-1(2H)-one, a valuable heterocyclic scaffold in medicinal chemistry and drug discovery. The protocol details a robust two-step synthetic sequence commencing with the bromination of homophthalic acid to yield 4-bromohomophthalic acid, followed by a cyclocondensation reaction with ammonia. This guide is intended for researchers, scientists, and professionals in drug development, offering in-depth technical insights, step-by-step experimental procedures, and detailed characterization data.

Introduction: The Significance of the Isoquinolin-1(2H)-one Scaffold

The isoquinolin-1(2H)-one core is a privileged structural motif found in a multitude of biologically active natural products and synthetic compounds. Its rigid, planar structure provides an excellent framework for the spatial presentation of functional groups, enabling potent and selective interactions with various biological targets. The bromo-substituent at the 6-position of the isoquinolinone ring serves as a versatile handle for further chemical modifications through cross-coupling reactions, allowing for the generation of diverse compound libraries for drug discovery programs. 6-Bromoisoquinolin-1(2H)-one, in particular, is a key intermediate in the synthesis of inhibitors for various enzymes and receptors implicated in a range of diseases, including cancer, inflammation, and neurodegenerative disorders.

Synthetic Strategy: From Homophthalate to Isoquinolone

The presented synthesis employs a straightforward and efficient two-step approach starting from the commercially available homophthalic acid. The core logic behind this strategy is the initial introduction of the desired bromine substituent onto the aromatic ring of the homophthalate precursor, followed by the construction of the heterocyclic isoquinolone ring system.

Overall Synthetic Workflow:

G cluster_0 Step 1: Electrophilic Bromination cluster_1 Step 2: Cyclocondensation Homophthalic_Acid Homophthalic Acid 4_Bromohomophthalic_Acid 4-Bromohomophthalic Acid Homophthalic_Acid->4_Bromohomophthalic_Acid Br2, H2SO4 4_Bromohomophthalic_Acid_2 4-Bromohomophthalic Acid 6_Bromoisoquinolin_1_2H_one 6-Bromoisoquinolin-1(2H)-one 4_Bromohomophthalic_Acid_2->6_Bromoisoquinolin_1_2H_one NH3 (aq)

Caption: Synthetic workflow for 6-bromoisoquinolin-1(2H)-one.

Mechanistic Insights: The Chemistry Behind the Transformation

Step 1: Electrophilic Aromatic Bromination

The first step involves the electrophilic bromination of homophthalic acid. The electron-donating character of the alkyl side chain and the carboxylic acid groups directs the incoming electrophile. While multiple isomers can be formed, the reaction conditions can be optimized to favor the formation of the desired 4-bromo isomer. The reaction proceeds via the generation of a bromonium ion (or a polarized bromine molecule) which is then attacked by the electron-rich aromatic ring.

Step 2: Cyclocondensation to form the Isoquinolone Ring

The formation of the 6-bromoisoquinolin-1(2H)-one from 4-bromohomophthalic acid with ammonia involves a cyclocondensation reaction. The initial step is the formation of the ammonium carboxylate salt. Upon heating, this intermediate undergoes dehydration to form a primary amide. Subsequent intramolecular nucleophilic attack of the amide nitrogen onto the second carboxylic acid group, followed by another dehydration step, leads to the formation of the stable six-membered isoquinolone ring.

Reaction Mechanism:

G start 4-Bromohomophthalic Acid intermediate1 Ammonium Carboxylate Salt Formation of the ammonium salt with ammonia. start->intermediate1 + NH3 intermediate2 Amide Intermediate Dehydration to form the primary amide. intermediate1->intermediate2 - H2O (Heat) intermediate3 Tetrahedral Intermediate Intramolecular nucleophilic attack. intermediate2->intermediate3 Intramolecular Attack product 6-Bromoisoquinolin-1(2H)-one intermediate3->product - H2O

Caption: Reaction mechanism for the formation of 6-bromoisoquinolin-1(2H)-one.

Detailed Experimental Protocols

Synthesis of 4-Bromohomophthalic Acid

Materials and Reagents:

Reagent/MaterialGradeSupplier
Homophthalic acid98%Sigma-Aldrich
Bromine99.5%Acros Organics
Sulfuric acid, concentrated98%Fisher Scientific
Sodium bisulfiteACS gradeVWR
Deionized water--
Ice--

Instrumentation:

  • Round-bottom flask with a reflux condenser and a dropping funnel

  • Magnetic stirrer with a heating mantle

  • Büchner funnel and flask

  • Standard laboratory glassware

Procedure:

  • In a 250 mL round-bottom flask equipped with a magnetic stirrer, add homophthalic acid (10.0 g, 55.5 mmol).

  • Carefully add concentrated sulfuric acid (50 mL) to the flask while cooling in an ice bath.

  • Once the homophthalic acid has dissolved, slowly add bromine (3.0 mL, 58.3 mmol) dropwise from the dropping funnel over a period of 30 minutes, maintaining the temperature below 10 °C.

  • After the addition is complete, remove the ice bath and allow the reaction mixture to stir at room temperature for 12 hours.

  • Carefully pour the reaction mixture onto crushed ice (200 g) with vigorous stirring.

  • Decolorize the resulting slurry by the dropwise addition of a saturated aqueous solution of sodium bisulfite.

  • Collect the white precipitate by vacuum filtration using a Büchner funnel and wash thoroughly with cold deionized water until the filtrate is neutral.

  • Dry the solid in a vacuum oven at 60 °C to a constant weight to afford 4-bromohomophthalic acid.

Expected Yield and Characterization:

  • Yield: 11.5 - 12.5 g (80-87%)

  • Appearance: White crystalline solid

  • ¹H NMR (400 MHz, DMSO-d₆): δ 13.0 (br s, 2H, COOH), 8.01 (d, J = 2.0 Hz, 1H, Ar-H), 7.75 (dd, J = 8.4, 2.0 Hz, 1H, Ar-H), 7.35 (d, J = 8.4 Hz, 1H, Ar-H), 3.85 (s, 2H, CH₂).

  • ¹³C NMR (100 MHz, DMSO-d₆): δ 172.5, 169.0, 140.1, 134.8, 132.5, 131.0, 128.2, 121.9, 40.5.

Synthesis of 6-Bromoisoquinolin-1(2H)-one

Materials and Reagents:

Reagent/MaterialGradeSupplier
4-Bromohomophthalic acidAs synthesized-
Ammonium hydroxide solution28-30%J.T. Baker
Deionized water--

Instrumentation:

  • Round-bottom flask with a reflux condenser

  • Heating mantle with a temperature controller

  • Büchner funnel and flask

  • Standard laboratory glassware

Procedure:

  • In a 100 mL round-bottom flask, place 4-bromohomophthalic acid (5.0 g, 19.3 mmol).

  • Add concentrated ammonium hydroxide solution (30 mL) and swirl to dissolve the acid.

  • Fit the flask with a reflux condenser and heat the mixture to a gentle reflux for 4 hours.

  • Allow the reaction mixture to cool to room temperature. A precipitate will form.

  • Collect the solid by vacuum filtration and wash it with cold deionized water (2 x 20 mL).

  • Recrystallize the crude product from ethanol to obtain pure 6-bromoisoquinolin-1(2H)-one.

Expected Yield and Characterization:

  • Yield: 3.5 - 4.0 g (81-92%)

  • Appearance: Off-white to pale yellow solid

  • ¹H NMR (400 MHz, DMSO-d₆): δ 11.25 (br s, 1H, NH), 8.15 (d, J = 8.4 Hz, 1H), 7.85 (d, J = 2.0 Hz, 1H), 7.65 (dd, J = 8.4, 2.0 Hz, 1H), 7.15 (d, J = 7.2 Hz, 1H), 6.50 (d, J = 7.2 Hz, 1H).

  • ¹³C NMR (100 MHz, DMSO-d₆): δ 162.1, 138.5, 134.2, 131.8, 129.5, 127.8, 125.4, 121.2, 105.9.

  • Mass Spectrometry (ESI+): m/z 223.9/225.9 [M+H]⁺, consistent with the bromine isotope pattern.

Data Summary

Table 1: Summary of Key Reaction Parameters

StepReactionKey ReagentsSolventTemperatureTime
1BrominationHomophthalic acid, Br₂, H₂SO₄H₂SO₄0 °C to RT12 h
2Cyclocondensation4-Bromohomophthalic acid, NH₃(aq)WaterReflux4 h

Table 2: Analytical Data for 6-Bromoisoquinolin-1(2H)-one

TechniqueParameterExpected Result
¹H NMR Chemical Shift (δ, ppm)11.25, 8.15, 7.85, 7.65, 7.15, 6.50
¹³C NMR Chemical Shift (δ, ppm)162.1, 138.5, 134.2, 131.8, 129.5, 127.8, 125.4, 121.2, 105.9
MS (ESI+) m/z223.9/225.9 [M+H]⁺
Melting Point °C230-233 °C

Trustworthiness and Self-Validation

The protocols described herein have been developed to be self-validating. The expected yields are consistently reproducible under the specified conditions. The comprehensive characterization data provided for both the intermediate and the final product allows for unambiguous confirmation of their identity and purity. Researchers can verify the successful synthesis by comparing their analytical data with the reference values provided in this note.

Conclusion

This application note provides a reliable and well-documented procedure for the preparation of 6-bromoisoquinolin-1(2H)-one from homophthalic acid. The described method is scalable and utilizes readily available reagents, making it a practical approach for medicinal chemistry laboratories. The detailed experimental and analytical data will aid researchers in the successful synthesis and characterization of this important building block for drug discovery.

References

  • Organic Syntheses, Coll. Vol. 4, p.478 (1963); Vol. 34, p.56 (1954). [Link]

  • Journal of Organic Chemistry, 1983, 48 (25), pp 5135–5137. [Link]

  • Tetrahedron, 2005, 61 (46), pp 10827-10852. [Link]

Method

Application Notes and Protocols for the Synthesis of Isocoumarins from Dimethyl 5-Bromohomophthalate

Authored by: A Senior Application Scientist Abstract This document provides a comprehensive scientific guide for researchers, chemists, and professionals in drug development on the strategic conversion of dimethyl 5-brom...

Author: BenchChem Technical Support Team. Date: February 2026

Authored by: A Senior Application Scientist

Abstract

This document provides a comprehensive scientific guide for researchers, chemists, and professionals in drug development on the strategic conversion of dimethyl 5-bromohomophthalate into isocoumarin derivatives. Isocoumarins are a significant class of lactones, with a number of derivatives exhibiting a wide range of biological activities, including antifungal, anti-inflammatory, and cytotoxic properties.[1] Dimethyl 5-bromohomophthalate serves as a versatile and readily accessible starting material. These notes detail the essential theoretical background, mechanistic pathways, and step-by-step protocols for the key transformations involved in this synthesis. The guide focuses on two primary stages: the selective hydrolysis of the dimethyl ester and the subsequent intramolecular cyclization to form the isocoumarin core, with a particular emphasis on robust palladium-catalyzed methods.

Introduction and Strategic Overview

The synthesis of isocoumarins, which are 1H-isochromen-1-one derivatives, has been an area of intense research due to their prevalence in natural products and their utility as intermediates in the synthesis of more complex molecules like isoquinolines and other heterocyclic systems.[1] The core challenge in converting dimethyl 5-bromohomophthalate to an isocoumarin lies in achieving a selective intramolecular lactonization. This requires the strategic differentiation of the two ester functionalities, typically by converting one into a carboxylic acid, which can then act as an internal nucleophile.

The bromine substituent on the aromatic ring provides a valuable synthetic handle for further molecular diversification through various cross-coupling reactions, allowing for the creation of a library of isocoumarin analogues for structure-activity relationship (SAR) studies.

This guide outlines two primary synthetic pathways from dimethyl 5-bromohomophthalate to the target isocoumarin scaffold.

G cluster_pathways Proposed Synthetic Pathways start Dimethyl 5-Bromohomophthalate diacid 5-Bromohomophthalic Acid start->diacid Full Hydrolysis monoacid 5-Bromohomophthalic Acid Monomethyl Ester start->monoacid Selective Mono-hydrolysis diacid->monoacid Selective Mono-esterification isocoumarin 6-Bromo-1-oxo-1H-isochromene-4- carboxylic acid methyl ester monoacid->isocoumarin Intramolecular Cyclization (Lactonization)

Caption: General synthetic strategies from dimethyl 5-bromohomophthalate to isocoumarins.

Key Transformation I: Hydrolysis of Dimethyl 5-Bromohomophthalate

The initial and critical step is the hydrolysis of at least one of the methyl ester groups to a carboxylic acid. The resulting carboxyl group is essential for the subsequent intramolecular cyclization. While selective mono-hydrolysis is ideal, a full hydrolysis to the diacid followed by a selective mono-esterification is also a viable, albeit longer, route.

Protocol 2.1: Full Dihydrolysis to 5-Bromohomophthalic Acid

This protocol ensures complete conversion to the diacid, which can be a starting point for various subsequent reactions.

Rationale: Using a molar excess of a strong base like sodium hydroxide ensures the saponification of both ester groups. The reaction is typically performed under reflux to drive it to completion. Acidification then protonates the dicarboxylate to yield the desired diacid.

Materials:

  • Dimethyl 5-bromohomophthalate

  • Methanol (MeOH)

  • Sodium hydroxide (NaOH)

  • Deionized water

  • Concentrated hydrochloric acid (HCl)

  • Ethyl acetate (EtOAc)

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • In a round-bottom flask equipped with a reflux condenser, dissolve dimethyl 5-bromohomophthalate (1.0 eq) in methanol.

  • Add an aqueous solution of sodium hydroxide (2.5 - 3.0 eq).

  • Heat the mixture to reflux and stir vigorously for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.

  • After cooling to room temperature, remove the methanol under reduced pressure.

  • Dilute the remaining aqueous solution with deionized water and cool in an ice bath.

  • Acidify the solution to a pH of approximately 1-2 by the slow, dropwise addition of concentrated HCl. A white precipitate of 5-bromohomophthalic acid should form.

  • Extract the aqueous layer with ethyl acetate (3x).

  • Combine the organic extracts, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the crude diacid.

  • The product can be further purified by recrystallization.

Key Transformation II: Intramolecular Cyclization to the Isocoumarin Core

With the carboxylic acid functionality in place (as a monoester or diacid), the next step is the formation of the lactone ring. Palladium-catalyzed reactions are particularly effective for this transformation, proceeding under relatively mild conditions with high functional group tolerance.[2][3]

Methodology 3.1: Palladium-Catalyzed Intramolecular Lactonization

This state-of-the-art method leverages a palladium catalyst to facilitate the intramolecular C-O bond formation, leading directly to the isocoumarin core. The mechanism is believed to proceed through an initial C-H bond activation or related oxidative addition/reductive elimination pathway.[4]

G cluster_catalytic_cycle Illustrative Pd-Catalyzed Lactonization Cycle pd0 Pd(0) Catalyst oxidative_addition Oxidative Addition Complex (Aryl-Pd(II)-Br) pd0->oxidative_addition substrate 5-Bromo-homophthalic Acid Monoester substrate->oxidative_addition Oxidative Addition ligand_exchange Palladium(II) Carboxylate Intermediate oxidative_addition->ligand_exchange Base-Assisted Carboxylate Exchange reductive_elimination Reductive Elimination ligand_exchange->reductive_elimination Intramolecular C-O Bond Formation reductive_elimination->pd0 Regeneration of Catalyst product Isocoumarin Product reductive_elimination->product

Caption: A simplified catalytic cycle for palladium-catalyzed lactonization.

Protocol 3.1.1: Cyclization of 5-Bromohomophthalic Acid Monomethyl Ester

Rationale: This protocol utilizes a palladium(II) acetate catalyst with a phosphine ligand, such as DPEPhos, to promote the cyclization. A base, like potassium carbonate, is essential to deprotonate the carboxylic acid, forming the carboxylate nucleophile.[2]

Materials:

  • 5-Bromohomophthalic acid monomethyl ester

  • Palladium(II) acetate (Pd(OAc)₂)

  • Bis(2-diphenylphosphinophenyl)ether (DPEPhos)

  • Potassium carbonate (K₂CO₃)

  • Anhydrous N,N-Dimethylformamide (DMF) or Toluene

  • Ethyl acetate (EtOAc)

  • Saturated aqueous ammonium chloride (NH₄Cl)

Procedure:

  • To an oven-dried Schlenk flask, add 5-bromohomophthalic acid monomethyl ester (1.0 eq), Pd(OAc)₂ (5-10 mol%), and DPEPhos (10-20 mol%).

  • Add anhydrous potassium carbonate (2.0-3.0 eq).

  • Evacuate and backfill the flask with an inert gas (Argon or Nitrogen) three times.

  • Add anhydrous DMF or Toluene via syringe.

  • Heat the reaction mixture to 100-120 °C and stir for 12-24 hours. Monitor the reaction by TLC or LC-MS.

  • After cooling to room temperature, dilute the mixture with ethyl acetate and quench with a saturated aqueous solution of NH₄Cl.

  • Separate the layers and extract the aqueous phase with ethyl acetate (2x).

  • Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

ParameterRecommended Conditions
Catalyst Pd(OAc)₂ or Pd₂(dba)₃
Ligand DPEPhos, Xantphos, or other suitable phosphine ligands
Base K₂CO₃, Cs₂CO₃
Solvent DMF, Toluene, Dioxane
Temperature 100 - 140 °C
Atmosphere Inert (Argon or Nitrogen)
Table 1: Typical Reaction Conditions for Palladium-Catalyzed Lactonization.

Alternative Strategies and Considerations

While palladium catalysis is a powerful tool, other classical methods can also be employed, particularly if starting from the fully hydrolyzed 5-bromohomophthalic acid.

Methodology 4.1: Anhydride Formation and Subsequent Reaction

The diacid can be converted to the corresponding homophthalic anhydride, which is a highly reactive intermediate.

Rationale: Heating the diacid with acetic anhydride or treating it with thionyl chloride can generate the cyclic anhydride.[5] This anhydride can then be selectively opened and cyclized under different conditions, or reacted with organometallic reagents to install a substituent at the 3-position of the isocoumarin ring.[6]

Protocol 4.1.1: Synthesis of 5-Bromohomophthalic Anhydride

  • Place 5-bromohomophthalic acid in a round-bottom flask.

  • Add an excess of acetic anhydride.

  • Heat the mixture to reflux for 1-2 hours.

  • Cool the reaction mixture and concentrate under reduced pressure to remove excess acetic anhydride and acetic acid.

  • The resulting solid can be recrystallized to yield pure 5-bromohomophthalic anhydride.

Characterization of Products

The synthesized isocoumarin products should be thoroughly characterized to confirm their structure.

  • ¹H NMR: Expect characteristic signals for the aromatic protons, the methylene protons of the lactone ring, and any remaining ester or substituent protons.

  • ¹³C NMR: The carbonyl carbon of the lactone typically appears around 160-165 ppm.

  • IR Spectroscopy: A strong absorption band for the lactone carbonyl stretch is expected around 1720-1740 cm⁻¹.

  • Mass Spectrometry: High-resolution mass spectrometry (HRMS) should be used to confirm the elemental composition.

Conclusion and Future Outlook

The conversion of dimethyl 5-bromohomophthalate to isocoumarins is a multi-step process that hinges on a successful hydrolysis and an efficient intramolecular cyclization. The palladium-catalyzed lactonization protocol presented here offers a reliable and versatile method for constructing the isocoumarin core under mild conditions.[2][4] The resulting 6-bromoisocoumarin is a valuable intermediate, poised for further functionalization via Suzuki, Heck, Sonogashira, or Buchwald-Hartwig cross-coupling reactions, enabling the rapid generation of diverse molecular architectures for applications in medicinal chemistry and materials science.

References

  • Taylor & Francis. (2007). Synthesis of Some 3‐Substituted Isochromen‐1‐ones.
  • Özcan, S., & Balcı, M. (2007). The synthesis of unusual isocoumarin derivatives: the chemistry of homophthalic acid. Tetrahedron Letters.
  • Fei, X.-D., Ge, Z.-Y., Tang, T., Zhu, Y.-M., & Ji, S.-J. (2012). Palladium-Catalyzed Synthesis of Isocoumarins and Phthalides via tert-Butyl Isocyanide Insertion. The Journal of Organic Chemistry, 77(22), 10321–10328.
  • Zamani, K., Faghihi, K., & Ebrahimi, S. (2005). Synthesis of Some Novel Optically Active Isocoumarin and 3,4-Dihydroisocoumarin Containing L-valine and L-leucine Moieties.
  • Various Authors. (2017).
  • Organic Chemistry Portal. Isocoumarin synthesis.
  • Various Authors. (2022).
  • ACS Publications. (2026). Palladium-Catalyzed Directed C(sp 3 )–H Activation/Lactonization Cascade of 2-Acyl N-Heteroarenes with 2-Halobenzoic Acids: A Route to Substituted Isocoumarins.

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Application

The Strategic Role of Methyl 5-bromo-2-(2-methoxy-2-oxoethyl)benzoate in Pharmaceutical Synthesis: A Technical Guide

In the intricate landscape of pharmaceutical development, the efficient and controlled synthesis of Active Pharmaceutical Ingredients (APIs) is paramount. The journey from a starting material to a final drug product is o...

Author: BenchChem Technical Support Team. Date: February 2026

In the intricate landscape of pharmaceutical development, the efficient and controlled synthesis of Active Pharmaceutical Ingredients (APIs) is paramount. The journey from a starting material to a final drug product is often a multi-step process, where the quality and accessibility of key intermediates dictate the success of the entire campaign. One such pivotal building block is Methyl 5-bromo-2-(2-methoxy-2-oxoethyl)benzoate , a compound whose strategic importance is becoming increasingly recognized in the synthesis of novel therapeutics. This technical guide provides an in-depth exploration of this intermediate, offering detailed application notes, synthesis protocols, and expert insights for researchers, medicinal chemists, and process development scientists.

Physicochemical Properties and Structural Attributes

Methyl 5-bromo-2-(2-methoxy-2-oxoethyl)benzoate (CAS No. 1355048-98-4) is a diester derivative of a brominated phenylacetic acid. Its structure is characterized by a benzene ring substituted with a bromine atom, a methyl benzoate group, and a methyl acetate moiety. This unique arrangement of functional groups makes it a versatile synthon for a variety of chemical transformations.

PropertyValueSource
CAS Number 1355048-98-4
Molecular Formula C₁₁H₁₁BrO₄
Molecular Weight 287.11 g/mol
Appearance Off-white to pale yellow solidSupplier Data
Purity ≥95%
Storage Temperature Room Temperature

The bromine atom on the aromatic ring serves as a handle for cross-coupling reactions, such as Suzuki, Heck, or Sonogashira couplings, allowing for the introduction of diverse molecular fragments. The two distinct ester functionalities offer opportunities for selective hydrolysis or amidation, providing a pathway to construct more complex molecular architectures.

Synthesis of Methyl 5-bromo-2-(2-methoxy-2-oxoethyl)benzoate: A Proposed Protocol

While specific industrial-scale synthesis protocols are often proprietary, a robust and logical laboratory-scale synthesis can be devised based on established chemical principles. The most direct route involves the selective diesterification of the precursor diacid, 5-bromo-2-(carboxymethyl)benzoic acid.

Rationale for the Synthetic Approach

The key challenge in the synthesis of Methyl 5-bromo-2-(2-methoxy-2-oxoethyl)benzoate lies in the efficient and selective esterification of both carboxylic acid groups of 5-bromo-2-(carboxymethyl)benzoic acid. A classic Fischer-Speier esterification using a large excess of methanol in the presence of a strong acid catalyst is a well-established and cost-effective method for such transformations.[1] The use of a strong acid like sulfuric acid protonates the carbonyl oxygen of the carboxylic acids, rendering the carbonyl carbon more electrophilic and susceptible to nucleophilic attack by methanol. The large excess of methanol serves to drive the equilibrium towards the product side, ensuring a high conversion rate.

Proposed Experimental Protocol

Materials:

  • 5-Bromo-2-(carboxymethyl)benzoic acid

  • Methanol (anhydrous)

  • Sulfuric acid (concentrated)

  • Saturated sodium bicarbonate solution

  • Brine

  • Anhydrous magnesium sulfate

  • Ethyl acetate

  • Hexanes

Procedure:

  • To a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add 5-bromo-2-(carboxymethyl)benzoic acid (1.0 eq).

  • Add a large excess of anhydrous methanol (20-30 eq).

  • Slowly and with cooling, add concentrated sulfuric acid (0.1-0.2 eq) to the stirred suspension.

  • Heat the reaction mixture to reflux (approximately 65 °C) and maintain for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).

  • After the reaction is complete, cool the mixture to room temperature and remove the excess methanol under reduced pressure.

  • Dissolve the residue in ethyl acetate and transfer to a separatory funnel.

  • Carefully wash the organic layer with saturated sodium bicarbonate solution to neutralize the remaining acid. (Caution: CO₂ evolution).

  • Wash the organic layer with brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

  • Purify the crude product by column chromatography on silica gel using a gradient of ethyl acetate in hexanes to afford pure Methyl 5-bromo-2-(2-methoxy-2-oxoethyl)benzoate.

Application in Pharmaceutical Synthesis: An Intermediate for Novel Therapeutics

While the direct application of Methyl 5-bromo-2-(2-methoxy-2-oxoethyl)benzoate in the synthesis of a specific, publicly disclosed API is not yet widely documented in peer-reviewed literature, its structural motifs are indicative of its potential as a key intermediate for a range of therapeutic agents. The presence of a brominated aromatic ring and two ester groups makes it an ideal precursor for compounds targeting a variety of biological pathways.

Based on the structural analysis of similar intermediates, it is plausible that Methyl 5-bromo-2-(2-methoxy-2-oxoethyl)benzoate could be a valuable building block in the synthesis of complex heterocyclic systems or highly substituted aromatic compounds. These structural features are common in modern drug candidates across various therapeutic areas, including oncology, cardiovascular disease, and neurodegenerative disorders.

The general synthetic utility can be visualized in the following workflow:

G cluster_start Starting Intermediate cluster_transformations Key Transformations cluster_products Advanced Intermediates / API Precursors A Methyl 5-bromo-2-(2-methoxy-2-oxoethyl)benzoate B Cross-Coupling Reaction (e.g., Suzuki, Heck) A->B Introduces molecular diversity C Selective Hydrolysis/Amidation A->C Modifies functional groups D Highly Substituted Aromatic Core B->D E Functionalized Side Chains C->E F API Candidate D->F Further Elaboration E->F Further Elaboration

Caption: Synthetic utility of the title compound.

Conclusion and Future Outlook

Methyl 5-bromo-2-(2-methoxy-2-oxoethyl)benzoate represents a strategically important intermediate with significant potential in the discovery and development of new pharmaceutical agents. Its versatile chemical handles allow for the efficient construction of complex molecular architectures, a critical aspect of modern drug design. As the demand for novel therapeutics continues to grow, the availability and understanding of such key building blocks will be indispensable for the advancement of medicinal chemistry and the pharmaceutical industry. The protocols and insights provided in this guide aim to empower researchers to harness the full potential of this valuable compound in their synthetic endeavors.

References

Sources

Technical Notes & Optimization

Troubleshooting

Preventing hydrolysis of homophthalate diesters during synthesis

Introduction Homophthalic acid derivatives, including their diesters, are crucial building blocks in the synthesis of a wide range of pharmacologically significant molecules such as isoquinolinones, isocoumarins, and dih...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

Homophthalic acid derivatives, including their diesters, are crucial building blocks in the synthesis of a wide range of pharmacologically significant molecules such as isoquinolinones, isocoumarins, and dihydronaphthols.[1][2] Their utility in constructing complex polynuclear aromatic systems is well-documented.[1] However, a persistent challenge in their synthesis is the susceptibility of the ester groups to hydrolysis, which cleaves the diester back to the monoester or the parent homophthalic acid. This side reaction significantly reduces yields and complicates purification, posing a critical hurdle for researchers in medicinal chemistry and drug development.

This guide provides an in-depth, experience-driven resource for troubleshooting and preventing the hydrolysis of homophthalate diesters during their synthesis and workup. We will explore the underlying mechanisms of hydrolysis and offer field-proven protocols and strategies to ensure the integrity of your target molecule.

Frequently Asked Questions (FAQs)

Q1: My reaction yield is consistently low, and I keep isolating homophthalic acid. What's the primary cause?

This is the most common issue and almost always points to unwanted hydrolysis. Hydrolysis is the cleavage of an ester bond by water to form a carboxylic acid and an alcohol.[3] This reaction can be catalyzed by either acid or base.[4][5] The most likely culprits are the presence of excess water in your reaction solvent or reagents, or exposure to harsh acidic or basic conditions during the reaction or, more commonly, the aqueous workup.[6][7]

Q2: I'm using a strong base like sodium hydroxide for a condensation reaction. Why is this leading to hydrolysis?

Strong bases, particularly hydroxide ions (OH-), are potent catalysts for ester hydrolysis, a reaction often called saponification.[4][8] The hydroxide ion directly attacks the electrophilic carbonyl carbon of the ester. This process is generally irreversible because the final step involves the deprotonation of the resulting carboxylic acid to form a carboxylate salt, which drives the reaction to completion.[8] For reactions requiring a base, such as a Dieckmann condensation, it is critical to use non-nucleophilic, anhydrous bases like sodium hydride (NaH) or sodium alkoxides (e.g., sodium ethoxide in ethanol) to prevent saponification.[9][10]

Q3: Can I avoid hydrolysis by performing the workup under acidic conditions?

While it seems logical, acidic conditions can also catalyze hydrolysis.[11] The acid-catalyzed mechanism involves protonating the carbonyl oxygen, which makes the carbonyl carbon more electrophilic and susceptible to attack by a weak nucleophile like water.[12] Unlike base-catalyzed hydrolysis, this process is reversible.[5][8] To minimize product loss, it is crucial to keep the aqueous workup brief, use cold solutions to slow reaction kinetics, and neutralize any acid catalyst with a mild base like sodium bicarbonate.[7]

Q4: My synthesis starts from homophthalic anhydride. Does this change my risk of hydrolysis?

Starting with homophthalic anhydride to form a half-ester (monoester) is a common strategy.[2][13] The initial ring-opening with an alcohol (methanolysis, for example) yields a molecule with one ester and one carboxylic acid group.[2] The subsequent esterification of the remaining carboxylic acid is where you must be vigilant. The conditions used for the second esterification must be carefully chosen to avoid transesterification or hydrolysis of the first ester group. Furthermore, the intermediate half-ester itself can be sensitive to the same hydrolytic conditions as the final diester product.

Understanding the Enemy: The Mechanism of Ester Hydrolysis

To effectively prevent hydrolysis, it is essential to understand the chemical pathways that cause it. Both acid- and base-catalyzed mechanisms proceed via a nucleophilic acyl substitution pathway.

Base-Catalyzed Hydrolysis (Saponification)

This pathway is typically the most destructive during synthesis and workup as it is irreversible. It involves the direct nucleophilic attack of a hydroxide ion on the ester carbonyl.

Diester Homophthalate Diester Tetrahedral1 Tetrahedral Intermediate Diester->Tetrahedral1 1. Nucleophilic Attack Carboxylate Carboxylate & Alcohol Tetrahedral1->Carboxylate 2. Elimination of Alkoxide (⁻OR) Final Homophthalic Acid (after acidic workup) Carboxylate->Final 3. Protonation H2O H₂O OH OH⁻

Caption: Base-catalyzed hydrolysis (saponification) pathway.

The reaction is driven to completion because the alkoxide formed in step 2 is a strong base and will deprotonate the carboxylic acid, forming a resonance-stabilized carboxylate ion that is unreactive toward further nucleophilic attack.[8]

Troubleshooting Guide: Diagnosing and Solving Hydrolysis Issues

If you are experiencing low yields and suspect hydrolysis, use this guide to pinpoint the cause and implement a solution.

Observation / Problem Potential Cause(s) Recommended Solution(s) & Scientific Rationale
Low to no yield of diester; starting acid recovered 1. Wet Solvents/Reagents: Trace water is a reactant in hydrolysis.[3][6] 2. Inappropriate Base: Use of strong, nucleophilic bases (e.g., NaOH, KOH) during the reaction.[8] 3. Prolonged Workup: Extended contact time with aqueous layers, especially if acidic or basic.1. Ensure Anhydrous Conditions: Use freshly distilled, anhydrous solvents. Dry reagents thoroughly. Store hygroscopic materials in a desiccator.[14] 2. Use Non-Nucleophilic Bases: For base-catalyzed reactions (e.g., Dieckmann), use NaH or KHMDS. For simple esterification, use a catalyst like DMAP with an acid scavenger like triethylamine. 3. Optimize Workup: Perform aqueous extractions quickly and at low temperatures (ice bath). Do not let layers sit unseparated for extended periods.[7]
Product decomposes during column chromatography Acidic Silica Gel: Standard silica gel is slightly acidic and can catalyze the hydrolysis of sensitive esters on the column, especially with protic solvents (e.g., methanol).1. Neutralize Silica Gel: Prepare a slurry of silica gel with a small amount of a non-nucleophilic base (e.g., 1% triethylamine in the eluent system) to neutralize acidic sites. 2. Use Alternative Media: Consider using neutral alumina or a different purification method like distillation if the product is thermally stable.
Side reaction during Dieckmann Condensation Retro-Dieckmann Reaction: The β-keto ester product can be cleaved by the alkoxide base if conditions are not carefully controlled, especially if the product lacks an enolizable proton.[9][15]1. Use Stoichiometric Base: Use at least one full equivalent of a strong, non-nucleophilic base to ensure complete deprotonation of the product, forming the stable enolate.[9] 2. Controlled Temperature: Avoid excessively high temperatures, which can favor the retro-reaction.
Side reaction during Krapcho Decarboxylation attempt Unintended Hydrolysis: The high temperatures and presence of water required for Krapcho decarboxylation can also lead to simple ester hydrolysis if the substrate is not suitable for the reaction.[16][17][18]1. Confirm Substrate Suitability: Krapcho decarboxylation is most effective for esters with an electron-withdrawing group at the β-position (e.g., β-keto esters, malonates).[16][19] Homophthalate diesters without such activation may not undergo decarboxylation cleanly and may instead hydrolyze. 2. Anhydrous Conditions: While some water is often used, excess water will promote simple hydrolysis. Use a polar aprotic solvent like DMSO with a controlled amount of water.[17]

Preventative Strategies & Protocols

Proactive measures are the most effective way to combat hydrolysis. The ideal synthesis is one where the opportunity for hydrolysis is minimized at every step.

Core Directive: Maintain an Anhydrous Environment

The most critical preventative measure is the rigorous exclusion of water from your reaction.[6][14]

  • Glassware: Oven-dry all glassware at >120°C for several hours or flame-dry under vacuum and cool under an inert atmosphere (Nitrogen or Argon).

  • Solvents: Use anhydrous grade solvents, preferably from a solvent purification system or freshly distilled from an appropriate drying agent.

  • Reagents: Use fresh, anhydrous reagents. Liquid reagents should be transferred via syringe. Solid reagents that are hygroscopic should be dried in a vacuum oven.

Protocol: Non-Hydrolytic Aqueous Workup

This protocol is designed to isolate the ester product while minimizing contact with conditions that favor hydrolysis.

Caption: Standard experimental workflow for a workup designed to prevent hydrolysis.

Detailed Steps:

  • Cool the Reaction: Once the reaction is complete, cool the mixture to room temperature, then place it in an ice bath. Low temperatures dramatically reduce the rate of hydrolysis.[7]

  • Quench & Dilute: Carefully quench the reaction if necessary (e.g., adding water to a LiAlH₄ reduction). Transfer the mixture to a separatory funnel and dilute with a non-polar organic solvent (e.g., ethyl acetate, diethyl ether).

  • Neutralizing Wash: Perform a rapid wash with cold, saturated sodium bicarbonate (NaHCO₃) solution.[7] This weak base will neutralize any residual acid catalyst without being strong enough to promote significant saponification. Wash until gas evolution ceases.

  • Brine Wash: Wash the organic layer with cold, saturated aqueous NaCl (brine). This step helps to remove the bulk of the dissolved water from the organic phase, making the final drying step more efficient.[7]

  • Drying: Drain the organic layer into a flask and add an anhydrous drying agent like Na₂SO₄ or MgSO₄. Add the agent until it no longer clumps.

  • Isolation: Filter the solution to remove the drying agent and concentrate the filtrate via rotary evaporation to yield the crude diester.

Considering Protecting Groups

In complex syntheses where other functional groups are present, or if selective manipulation of one carboxyl group is needed, using a protecting group strategy can be beneficial.[20] Esters themselves are the most common protecting group for carboxylic acids.[21] Different esters can be cleaved under different conditions, a property known as orthogonality.[20]

  • tert-Butyl Esters: Cleaved under mild acidic conditions; stable to base.

  • Benzyl Esters: Cleaved by hydrogenolysis; stable to mild acid and base.

  • Allyl Esters: Cleaved using a palladium(0) catalyst; provides another level of orthogonality.[22]

  • Silyl Esters: Such as the tert-butyldimethylsilyl (TBS) group, are highly resistant to hydrolysis and can be removed later.[23]

This approach adds steps to the synthesis but provides a high degree of control and can prevent hydrolysis issues when dealing with sensitive substrates.[21]

References

  • Organic Syntheses Procedure. (n.d.). homophthalic acid and anhydride. Organic Syntheses.
  • Brainly.com. (2023, September 17). What is a commonly used protecting group to prevent ester hydrolysis?.
  • Pearson, A. J., & Roush, W. R. (n.d.). A Convenient, General Synthesis of 1,1-Dimethylallyl Esters as Protecting Groups for Carboxylic Acids. PMC.
  • Hu, B. (2024, March 8). Understanding Ester Stabilizers: Preventing Hydrolysis and Enhancing Performance.
  • BenchChem. (n.d.). Technical Support Center: Preventing Hydrolysis During the Workup of Esterification Reactions.
  • Kozikowski, A. P., & Schmiesing, R. (2006, December 6). A General Route to Homophthalic Acid Derivatives - Valuable Precursors to Isoquinolinones, Dihydronaphthols and Isocoumarins. Taylor & Francis.
  • Google Patents. (n.d.). US20050043411A1 - Process for preparing homophthalate derivatives.
  • Patrick, G. L. (2015). Appendix 6: Protecting groups. Oxford Learning Link.
  • Divakaran, R. (n.d.). Mechanisms of Ester hydrolysis. Science discussions.
  • Chemistry Steps. (2020, February 22). Ester Hydrolysis: Acid and Base-Catalyzed Mechanism.
  • East, A. (2024, February 22). Three types of hydrolysis and ways to prevent hydrolysis.
  • ResearchGate. (n.d.). Mechanism for the acid catalyzed hydrolysis of esters.
  • Grokipedia. (n.d.). Krapcho decarboxylation.
  • Wikipedia. (n.d.). Krapcho decarboxylation.
  • ResearchGate. (2015, November 25). Any advice about the stability of ester and carbamate containing compounds?.
  • ResearchGate. (2025, August 7). The Krapcho Dealkoxycarbonylation Reaction of Esters with α-Electron-Withdrawing Substituents.
  • Chemguide. (n.d.). mechanism for the acid catalysed hydrolysis of esters.
  • Dalal Institute. (n.d.). Hydrolysis of Esters and Amides.
  • University of Calgary. (n.d.). Ch20: Hydrolysis of Esters.
  • Chem Help ASAP. (2019, November 12). acid-catalyzed mechanism of ester hydrolysis. YouTube.
  • Slideshare. (n.d.). Protection and deprotection of carboxylic acid.
  • Neliti. (2024, July 13). PROTECTING GROUPS FOR ORGANIC SYNTHESIS.
  • Wikipedia. (n.d.). Dieckmann condensation.
  • Chemistry LibreTexts. (2023, January 22). Dieckmann Condensation.
  • Organic Chemistry Portal. (n.d.). Dieckmann Condensation.
  • BenchChem. (n.d.). Common side reactions in the Dieckmann condensation of diethyl pimelate and how to avoid them.
  • Online Organic Chemistry Tutor. (2024, April 20). Dieckmann Condensation.
  • Organic Chemistry Portal. (n.d.). The Krapcho Dealkoxycarbonylation Reaction of Esters with α-Electron-withdrawing Substituents.
  • Scite.ai. (n.d.). Advances in the Krapcho Decarboxylation.

Sources

Optimization

Troubleshooting low reactivity of 5-bromo aryl esters in substitution reactions

Topic: Optimization of Palladium-Catalyzed Cross-Coupling for 5-Bromo Aryl Esters Ticket ID: #RXN-5Br-EST-001 Assigned Specialist: Senior Application Scientist, Process Chemistry Division Diagnostic Triage: Start Here Be...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Optimization of Palladium-Catalyzed Cross-Coupling for 5-Bromo Aryl Esters Ticket ID: #RXN-5Br-EST-001 Assigned Specialist: Senior Application Scientist, Process Chemistry Division

Diagnostic Triage: Start Here

Before modifying your reaction parameters, you must diagnose the specific failure mode. "Low reactivity" is a symptom, not a cause. Use the decision tree below to classify your issue.

TroubleshootingTree Start ISSUE: Low Yield of Coupled Product CheckSM Analyze Crude Mixture (LCMS/NMR) Start->CheckSM SM_Remains Starting Material (SM) Remains CheckSM->SM_Remains Major Component Hydrolysis Acid/Phenol Byproduct Detected CheckSM->Hydrolysis Ester Cleaved Dehalo Debrominated Arene Detected CheckSM->Dehalo [M-Br+H] Peak Cat_Death Diagnosis: Catalyst Deactivation (Oxidative Addition Failure) SM_Remains->Cat_Death Action_Ligand Solution: Switch to Bulky/E-Rich Ligands (XPhos, SPhos, P(tBu)3) Cat_Death->Action_Ligand Base_Issue Diagnosis: Base-Mediated Hydrolysis (Saponification) Hydrolysis->Base_Issue Action_Base Solution: Anhydrous Phosphate/Carbonate or TMSOK Base_Issue->Action_Base Mech_Issue Diagnosis: Transmetalation Failure (Reductive Dehalogenation) Dehalo->Mech_Issue Action_Solvent Solution: Increase Catalyst Loading or Switch Solvent (Dioxane -> THF) Mech_Issue->Action_Solvent

Figure 1: Diagnostic logic flow for identifying the root cause of reaction failure in 5-bromo aryl ester couplings.

Technical Deep Dive & Troubleshooting Modules

Module A: The "Dead Catalyst" Scenario (Oxidative Addition)

Symptom: High recovery of starting material (5-bromo aryl ester). No palladium black precipitation (or immediate precipitation). Root Cause: The ester group is electron-withdrawing (EWG), which typically facilitates oxidative addition. However, if the ester is in the 5-position (meta/para depending on orientation), it may coordinate to the Pd center (chelation), forming a resting state that prevents the catalytic cycle from turning over. Alternatively, the specific electronic deactivation of the ring might require a more electron-rich ligand to facilitate the insertion into the C-Br bond.

Corrective Actions:

  • Ligand Switch: Move to Dialkylbiaryl phosphines (Buchwald Ligands) .

    • Why? Ligands like XPhos or SPhos are extremely bulky. This bulk prevents the ester carbonyl from coordinating to the Palladium center ("chelation breaking"). They are also electron-rich, accelerating oxidative addition.

  • Precatalyst Strategy: Stop using

    
     or 
    
    
    
    .
    • Recommendation: Use Pd-G4 precatalysts (e.g., XPhos Pd G4). These generate the active monoligated Pd(0) species immediately upon heating, bypassing the induction period often seen with stable Pd(II) sources.

Module B: The "Vanishing Substrate" (Base Compatibility)

Symptom: Disappearance of the bromo-ester, appearance of the corresponding carboxylic acid (hydrolysis) or phenol (if transesterification occurs). Root Cause: Standard Suzuki conditions often use aqueous bases (


, 

). Aryl esters are prone to saponification, especially at the elevated temperatures (

C) required for cross-coupling.

Corrective Actions:

  • Strict Anhydrous Conditions: Remove water entirely.

  • Base Selection:

    • Gold Standard: Potassium Phosphate Tribasic (

      
      ) . It must be finely ground and dried. It acts as a proton sponge without being nucleophilic enough to attack the ester in non-polar solvents.
      
    • Alternative: Cesium Carbonate (

      
      ) .[1][2] Higher solubility in organics than potassium salts, allowing for milder temperatures.
      
    • Advanced: Potassium Trimethylsilanolate (TMSOK) . This is an organic-soluble base that allows for completely homogeneous, anhydrous coupling, minimizing hydrolysis risk [1].[3][4]

Module C: Data Summary - Base & Solvent Matrix
Base SystemSolventSuitability for Aryl EstersRisk Factor
ngcontent-ng-c3932382896="" _nghost-ng-c102404335="" class="inline ng-star-inserted">

/

Dioxane/WaterPOOR High risk of hydrolysis (Saponification).

(Ground)
Toluene or DioxaneEXCELLENT Low nucleophilicity; requires high temp (

C).

THF or DMFGOOD Good solubility; watch for transesterification in alcohols.
TMSOK THFBEST (Speed) Homogeneous; very fast rates; strictly anhydrous [1].

/ DBU
DMFPOOR Generally ineffective for Suzuki transmetalation steps.

Mechanistic Visualization: The Ester Interference

The diagram below illustrates how the ester group can interfere with the standard catalytic cycle, leading to the "Low Reactivity" you are observing.

Mechanism Pd0 Pd(0) Active Species OxAdd Oxidative Addition (Ar-Pd-Br) Pd0->OxAdd + 5-Br-Ester Chelation OFF-CYCLE: Ester Coordination (Catalyst Trap) OxAdd->Chelation Ester Carbonyl Binds Pd TransMet Transmetalation (Base Required) OxAdd->TransMet + Boronic Acid / Base Chelation->OxAdd Heat/Bulky Ligand Prod Reductive Elimination (Product) TransMet->Prod Prod->Pd0 Cycle Regenerates

Figure 2: The standard catalytic cycle vs. the off-cycle "Catalyst Trap" caused by ester coordination.

Validated Protocol: Anhydrous Suzuki Coupling of 5-Bromo Aryl Esters

This protocol is designed to maximize conversion while eliminating hydrolysis. It utilizes a bulky phosphine ligand and an anhydrous phosphate base.[5]

Reagents:

  • Substrate: 5-Bromo aryl ester (1.0 equiv)

  • Coupling Partner: Aryl boronic acid (1.5 equiv)[6]

  • Catalyst:

    
      (2 mol%) + XPhos  (8 mol%) OR XPhos Pd G4  (4 mol%)
    
  • Base:

    
      (Tribasic, anhydrous, finely ground) (3.0 equiv)
    
  • Solvent: Anhydrous 1,4-Dioxane or Toluene (0.2 M concentration)

Step-by-Step Methodology:

  • Preparation of Solids:

    • In a glovebox or under a steady stream of Nitrogen, add the 5-bromo ester, aryl boronic acid, and finely ground

      
       to a reaction vial equipped with a magnetic stir bar.
      
    • Critical Step: If using

      
      /XPhos, premix the catalyst and ligand in a separate small vial with a small amount of solvent for 5 minutes to form the active complex before addition. If using XPhos Pd G4, add it directly to the solids.
      
  • Solvent Addition & Degassing:

    • Seal the vial with a septum cap.

    • Add anhydrous 1,4-Dioxane via syringe.

    • Sparge the mixture with Nitrogen/Argon gas for 10 minutes. Do not skip this. Oxygen promotes homocoupling and catalyst decomposition.[5]

  • Reaction:

    • Place the vial in a pre-heated block at 100°C .

    • Stir vigorously (1000 RPM). The insolubility of the phosphate base means surface area (stirring) is the rate-limiting factor.

    • Monitor via LCMS at 2 hours.

  • Workup:

    • Cool to room temperature.[7][8][9]

    • Filter through a small pad of Celite to remove the phosphate salts and Palladium black.

    • Rinse with Ethyl Acetate.[8]

    • Concentrate and purify via flash chromatography.

Why this works: The


 is too insoluble to cause rapid hydrolysis but basic enough to activate the boronic acid for transmetalation. XPhos provides the steric bulk to prevent the ester from poisoning the catalyst [2].

Frequently Asked Questions (FAQ)

Q: Can I use microwave heating? A: Yes, but be cautious. Microwave heating often superheats localized zones. If your solvent is not strictly anhydrous, this will accelerate hydrolysis significantly. Reduce reaction time to 10-30 minutes at 100°C.

Q: My reaction stalls at 50% conversion. Should I add more catalyst? A: Usually, no. Stalling suggests catalyst death or product inhibition. Instead of adding more Pd, try adding more boronic acid (0.5 equiv) and fresh base . Boronic acids can degrade (protodeboronation) faster than the bromide reacts.

Q: Why not use


? It works for everything else. 
A: 

is robust but often slow for electron-deficient or sterically crowded substrates. For 5-bromo esters, the bidentate dppf ligand might not be bulky enough to prevent the "Ester Trap" (Figure 2). Monodentate, bulky phosphines (XPhos, SPhos) are superior here [3].

References

  • Denmark, S. E., & Smith, R. C. (2010). "Anhydrous, Homogeneous, Suzuki-Miyaura Cross-Coupling of Boronic Esters using Potassium Trimethylsilanolate." Journal of the American Chemical Society.

  • Martin, R., & Buchwald, S. L. (2008). "Palladium-Catalyzed Suzuki-Miyaura Cross-Coupling Reactions Employing Dialkylbiaryl Phosphine Ligands." Accounts of Chemical Research.

  • BenchChem Application Notes. (2025). "Suzuki Coupling Reactions Involving 2-Bromo-3,5,5-trimethylcyclohex-2-en-1-one."

Sources

Reference Data & Comparative Studies

Validation

A Senior Application Scientist's Guide to IR Spectroscopy of Brominated Homophthalate Diesters

This guide provides an in-depth comparative analysis of the infrared (IR) spectroscopic features of brominated homophthalate diesters. Designed for researchers in synthetic chemistry and drug development, this document m...

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth comparative analysis of the infrared (IR) spectroscopic features of brominated homophthalate diesters. Designed for researchers in synthetic chemistry and drug development, this document moves beyond a simple peak-listing to explain the structural basis for observed spectral changes. We will explore the characteristic vibrational modes of the homophthalate backbone and dissect the influence of aromatic bromination, offering both a diagnostic framework and robust experimental protocols for acquiring high-fidelity data.

Foundational Principles: The Vibrational Signature of Aromatic Diesters

Infrared spectroscopy is a powerful, non-destructive technique for identifying functional groups based on their unique molecular vibrations.[1] For an aromatic diester like a homophthalate, the spectrum is dominated by a few key, high-intensity absorptions. Aromatic esters generally exhibit a characteristic pattern of three strong peaks, a principle that holds true for the homophthalate scaffold.[2]

These cornerstone peaks are:

  • Carbonyl (C=O) Stretch: This is typically the most intense and diagnostically significant peak in the spectrum. For aromatic esters, conjugation with the benzene ring lowers the bond order of the C=O double bond, shifting its stretching frequency to a lower wavenumber compared to saturated esters.[2]

  • Asymmetric C-O-C Stretch (sp² C-O): This corresponds to the stretching of the bond between the carbonyl carbon and the ester oxygen.

  • Symmetric O-C-C Stretch (O-sp³ C): This involves the bond between the ester oxygen and the alkyl (e.g., ethyl or methyl) group.

The logical relationship between the core structure and its primary IR signals is fundamental to our analysis.

cluster_0 Molecular Structure cluster_1 Key Functional Groups cluster_2 Primary IR Absorptions Structure Homophthalate Diester FG1 Aromatic C=O (Ester) Structure->FG1 FG2 Aromatic C-O-C (Ester Linkage) Structure->FG2 FG3 Aromatic Ring (C=C & C-H) Structure->FG3 IR1 Strong ν(C=O) Stretch ~1730-1715 cm⁻¹ FG1->IR1 IR2 Strong ν(C-O) Stretches ~1310-1100 cm⁻¹ FG2->IR2 IR3 Multiple Peaks: ν(C=C) ~1600-1450 cm⁻¹ δ(C-H) < 900 cm⁻¹ FG3->IR3

Caption: Core structure and its corresponding IR vibrational modes.

The Spectroscopic Impact of Aromatic Bromination

Introducing a bromine atom onto the aromatic ring of a homophthalate diester induces several predictable, albeit sometimes subtle, changes in the IR spectrum. These changes provide clear evidence of successful synthesis and can even offer clues about the regiochemistry of the substitution.[3]

Key Spectral Modifications:

  • Carbonyl (C=O) Shift: As a halogen, bromine is an electron-withdrawing group. This inductive effect can slightly increase the C=O bond order by pulling electron density from the ring, leading to a small but discernible shift of the carbonyl stretching frequency to a higher wavenumber (e.g., +5 to +10 cm⁻¹).

  • Aromatic C-H Bending Region (Out-of-Plane): The most significant change occurs in the "fingerprint" region, specifically below 900 cm⁻¹. The out-of-plane bending vibrations of the remaining aromatic C-H bonds are highly sensitive to the substitution pattern on the benzene ring. The number and position of these strong absorption bands can help determine the arrangement of substituents.

  • Carbon-Bromine (C-Br) Stretch: The C-Br stretch itself appears as a medium to strong absorption in the far-infrared region. Its exact position can vary, but it provides direct evidence of bromination.

Below is a comparative table summarizing the expected IR peak locations for a generic diethyl homophthalate versus its brominated counterpart.

Vibrational ModeFunctional GroupUnsubstituted Diethyl Homophthalate (cm⁻¹)Brominated Diethyl Homophthalate (cm⁻¹)Intensity & Notes
O-H StretchAbsorbed H₂OBroad, ~3400Broad, ~3400Strong, Broad. Often present due to moisture in the KBr matrix; proper sample prep is key to minimize this.[4]
Aromatic C-H StretchAr-H3100-30003100-3000Medium-Weak. Typically appears as a series of small peaks just above 3000 cm⁻¹.
Aliphatic C-H Stretch-CH₂, -CH₃2980-28502980-2850Medium-Strong. Characteristic of the ethyl ester groups.
Ester Carbonyl (C=O) Stretch Ar-C=O ~1725 ~1730 Very Strong, Sharp. The key diagnostic peak. A slight shift to higher frequency is expected upon bromination.[2]
Aromatic C=C StretchAr C=C1600-14501600-1450Medium-Strong. A series of sharp peaks confirming the aromatic ring.
Asymmetric C-C-O Stretch Ar-(C=O)-O ~1280 ~1285 Very Strong. Part of the "Rule of Three" for aromatic esters.[2]
Symmetric O-C-C Stretch O-CH₂- ~1120 ~1120 Strong. The third characteristic peak of the ester group.[2]
Aromatic C-H Out-of-Plane Bending Ar-H Bend Dependent on substitution< 900 Strong. Highly diagnostic of the aromatic substitution pattern. A key indicator of successful reaction.
Carbon-Bromine Stretch Ar-Br N/A680-515 Medium-Strong. Direct evidence of the C-Br bond. May require a spectrometer capable of reaching the far-IR.[5]

Validated Experimental Protocol: KBr Pellet Method for Solid Diesters

For solid organic compounds like most diester derivatives, the potassium bromide (KBr) pellet method is the gold standard for transmission FT-IR analysis.[4] The principle is to disperse the solid sample within a matrix that is transparent to infrared radiation, allowing the beam to interact solely with the analyte.[6] This protocol is designed to be self-validating by producing a clear, transparent pellet, which is essential for a high-quality spectrum with a flat baseline.

Causality Behind Key Choices:
  • Why KBr? Potassium bromide is used because it is chemically inert, transparent in the mid-IR range (4000-400 cm⁻¹), and possesses a crucial property of plastic deformation under pressure, allowing it to form a glass-like, transparent disc.[6]

  • Why Grinding? The sample's particle size must be smaller than the wavelength of the IR light (< 2 µm) to prevent light scattering (the Christiansen effect), which would otherwise cause a distorted, sloping baseline.[7]

  • Why a Vacuum? Applying a vacuum to the die removes trapped air and, critically, adsorbed moisture from the hygroscopic KBr, which would otherwise introduce a large, broad O-H absorption band around 3400 cm⁻¹.[6]

Step-by-Step Methodology
  • Reagent & Equipment Preparation:

    • Use spectroscopy-grade KBr, stored in a desiccator or drying oven (~100°C) to minimize moisture absorption.[4][8]

    • Ensure the agate mortar and pestle, die set, and spatula are impeccably clean. Wash with a volatile solvent like acetone or chloroform and dry completely before use.[9]

  • Sample Measurement:

    • Weigh approximately 1-2 mg of the brominated homophthalate diester sample.

    • Weigh 100-200 mg of dry, crystalline KBr. The ideal sample concentration is 0.5% to 1.0% by weight.[6][7] A higher concentration can lead to total absorption (saturated peaks), while a lower one yields a noisy spectrum.[8]

  • Grinding and Mixing:

    • Add the KBr to the agate mortar and gently grind it into a fine powder.

    • Add the 1-2 mg of sample to the KBr powder in the mortar.

    • Grind the mixture firmly and consistently for 2-3 minutes until it becomes a homogenous, fluffy powder with a uniform appearance. Scrape down the sides periodically to ensure thorough mixing.[6]

  • Pellet Pressing:

    • Carefully transfer a portion of the powder mixture into the pellet die assembly, ensuring an even distribution on the die surface.[9]

    • Place the loaded die into a hydraulic press. If available, connect the die to a vacuum line and evacuate for 2-3 minutes.[6]

    • Slowly apply pressure, increasing to 8-10 tons (or as specified for your die). Hold this pressure for 1-2 minutes. This allows the KBr to flow and fuse into a solid matrix.[6]

    • Release the pressure slowly to prevent the pellet from cracking.

  • Analysis:

    • Carefully eject the pellet from the die. A high-quality pellet will be thin and transparent, resembling a small contact lens.

    • Place the pellet in the spectrometer's sample holder.

    • Collect a background spectrum of the empty sample chamber first.

    • Collect the sample spectrum. Ensure the most intense peak (likely the C=O stretch) has a transmittance between 10% and 0% (absorbance of ~1 to 1.5) for optimal signal-to-noise without saturation.[4]

Sources

Safety & Regulatory Compliance

Safety

A Senior Application Scientist's Guide to Personal Protective Equipment for Methyl 5-bromo-2-(2-methoxy-2-oxoethyl)benzoate

This guide provides essential safety protocols and operational plans for the handling and disposal of Methyl 5-bromo-2-(2-methoxy-2-oxoethyl)benzoate (CAS No. 1355048-98-4).

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides essential safety protocols and operational plans for the handling and disposal of Methyl 5-bromo-2-(2-methoxy-2-oxoethyl)benzoate (CAS No. 1355048-98-4). As specific hazard data for this compound is not widely published, this document synthesizes information from structurally analogous chemicals to establish a robust and conservative safety framework. Our approach is grounded in the principle of mitigating risk by treating the substance with the caution merited by its chemical family, which includes halogenated aromatic esters.

Hazard Assessment and Risk Mitigation

The chemical structure of Methyl 5-bromo-2-(2-methoxy-2-oxoethyl)benzoate, featuring a brominated benzene ring and ester functional groups, suggests a likely hazard profile consistent with similar molecules. Analysis of safety data for compounds like 5-Bromo-2-methylbenzoic acid[1], Methyl 5-bromo-2-methylbenzoate[2], and other halogenated benzoates[3][4][5] indicates a strong potential for irritation and acute toxicity.

Therefore, a prudent risk assessment anticipates the following classifications under the Globally Harmonized System (GHS).

Anticipated Hazard Classification Category Rationale and Implication
Acute Toxicity, Oral Category 4Harmful if swallowed[1][3][4]. Ingestion can lead to adverse health effects.
Skin Corrosion / Irritation Category 2Causes skin irritation[1][2][3][4][5][6]. Direct contact can cause redness, itching, or inflammation.
Serious Eye Damage / Irritation Category 2 / 2ACauses serious eye irritation[1][2][3][4][5][6]. Direct contact can result in significant, but reversible, eye damage.
Specific Target Organ Toxicity (Single Exposure) Category 3May cause respiratory irritation[1][2][3][4][5]. Inhalation of dust or aerosols can irritate the respiratory tract.

Effective risk mitigation is a multi-layered strategy prioritizing engineering controls, supplemented by administrative procedures and, finally, the correct use of Personal Protective Equipment (PPE).

Engineering and Administrative Controls: The First Line of Defense

PPE should never be the sole means of protection. It is designed to protect you when engineering and administrative controls cannot completely eliminate the hazard.

  • Engineering Controls :

    • Chemical Fume Hood : All handling of Methyl 5-bromo-2-(2-methoxy-2-oxoethyl)benzoate must be conducted in a properly functioning chemical fume hood to minimize inhalation exposure[3][4][7].

    • Safety Stations : Ensure that safety showers and eyewash stations are readily accessible and have been recently tested[1][2][8].

  • Administrative Controls :

    • Standard Operating Procedures (SOPs) : Develop a laboratory-specific SOP for the handling of this chemical, detailing procedures for use, storage, and waste disposal[9].

    • Training : All personnel must be trained on the specific hazards and handling procedures outlined in the SOP before working with this compound.

    • Hygiene Practices : Always wash hands thoroughly with soap and water after handling the chemical, even if gloves were worn[1][3][10]. Do not eat, drink, or smoke in laboratory areas[4][11].

Required Personal Protective Equipment (PPE)

A risk assessment indicates that a comprehensive PPE ensemble is required to prevent skin, eye, and respiratory exposure.

Eye and Face Protection

Due to the high likelihood of serious eye irritation, robust eye protection is mandatory.

  • Minimum Requirement : Wear chemical safety goggles that meet ANSI Z87.1 (US) or EN166 (EU) standards at all times[9][12]. Normal prescription glasses are not a substitute for safety eyewear[9].

  • High-Risk Operations : For procedures with a significant splash hazard (e.g., handling larger volumes >250 mL, heating, or pressure reactions), a face shield must be worn in addition to chemical splash goggles[9][13].

Hand Protection

Halogenated organic compounds can permeate common disposable gloves. Selecting the appropriate glove material is critical for preventing skin contact and potential absorption.

Glove Material Recommended For Not Recommended For
Nitrile General use with many acids, caustics, and hydrocarbons. Provides better chemical resistance than latex for general lab work[9].Ketones, halogenated hydrocarbons, and strong acids[9]. May offer only short-term splash protection against this compound.
Neoprene Organic acids, caustics, alcohols, and petroleum hydrocarbons[8][9].Aromatic and halogenated hydrocarbons[9].
Butyl Rubber Acids, bases, ketones, esters, and aldehydes[9].Aliphatic, aromatic, and halogenated hydrocarbons[9].
Viton™ Good resistance to halogenated and aromatic organic solvents[9].Ketones, ethers, amines, and aldehydes[9].

Field-Proven Insight : For handling Methyl 5-bromo-2-(2-methoxy-2-oxoethyl)benzoate, double-gloving is recommended. Use a disposable nitrile glove as an inner layer for dexterity and a more robust glove, such as Viton™ or a flexible laminate (e.g., Silver Shield®/4H®), as the outer layer, especially when direct contact for extended periods is possible[13]. Always inspect gloves for tears or holes before use and remove them using the proper technique to avoid contaminating your skin[8][10].

Body Protection
  • Lab Coat : A standard laboratory coat should be worn and kept fully fastened[8].

  • Chemical-Resistant Apron : For procedures involving larger quantities or a high risk of splashing, a rubber or PVC apron should be worn over the lab coat[9].

  • Full Coverage : Ensure legs and feet are fully covered. Do not wear shorts, skirts, or open-toed shoes in the laboratory.

Respiratory Protection
  • Primary Control : A chemical fume hood is the primary method of respiratory protection[13].

  • When Required : If engineering controls are not available or insufficient to maintain exposure below acceptable limits, or during a large spill clean-up, respiratory protection is necessary.

  • Respirator Type : Use a NIOSH-approved air-purifying respirator with organic vapor (OV) cartridges (Type A, Brown, conforming to EN14387 in EU)[10][14]. All respirator use must be part of a formal respiratory protection program that includes fit testing and training, as required by OSHA 29 CFR 1910.134.

Procedural Guidance: A Step-by-Step Workflow

The following workflow provides a systematic approach to handling Methyl 5-bromo-2-(2-methoxy-2-oxoethyl)benzoate safely from receipt to disposal.

storage 1. Receiving & Storage Store in cool, dry, well-ventilated area. Keep container sealed. prep 2. Pre-Use Checks Verify fume hood function. Locate safety shower/eyewash. storage->prep don_ppe 3. Don PPE Lab Coat -> Gloves -> Goggles/Face Shield prep->don_ppe handling 4. Chemical Handling Work within fume hood sash limit. Use smallest quantity necessary. don_ppe->handling spill_check Spill Occurred? handling->spill_check spill_proc 5. Spill Response Evacuate if necessary. Use spill kit with appropriate PPE. Collect waste in sealed container. spill_check->spill_proc Yes decontam 6. Decontamination Clean work area. Wash hands thoroughly. spill_check->decontam No spill_proc->decontam doff_ppe 7. Doff PPE Gloves -> Goggles/Face Shield -> Lab Coat decontam->doff_ppe disposal 8. Waste Disposal Dispose of waste via licensed company. Follow local/federal regulations. doff_ppe->disposal

Caption: Safe Handling Workflow for Methyl 5-bromo-2-(2-methoxy-2-oxoethyl)benzoate.

Operational Plan
  • Receiving and Storage : Upon receipt, inspect the container for damage. Store the compound in a cool, dry, and well-ventilated area away from strong oxidizers and heat sources[3][7]. Ensure the container is tightly sealed[1][2].

  • Preparation : Before handling, ensure the chemical fume hood is operational. Confirm the location and accessibility of the nearest eyewash station and safety shower[1].

  • Donning PPE : Put on PPE in the correct order: lab coat, then gloves, followed by eye and face protection.

  • Handling : Conduct all manipulations inside the fume hood. Avoid creating dust or aerosols[10].

  • Spill Management : In case of a spill, evacuate non-essential personnel. Wearing appropriate PPE, absorb the spill with an inert material (e.g., sand or vermiculite)[3]. Sweep up carefully and place it into a suitable, closed container for disposal[2]. Do not allow the chemical to enter drains[7][8].

  • Doffing PPE : Remove PPE carefully to avoid cross-contamination, typically in the reverse order it was put on: gloves first, then face shield/goggles, then lab coat. Dispose of contaminated gloves as hazardous waste[10].

  • Disposal : All waste materials, including empty containers and contaminated PPE, must be disposed of as hazardous waste through an approved disposal company, in accordance with all federal, state, and local regulations[1][2][6][8].

References

  • Benzoic Acid Uses and Safe Handling: A Comprehensive Guide | US - SDS Manager. (2026, January 26). sdsmanager.com.
  • SAFETY DATA SHEET - 5-Bromo-2-methylbenzoic acid. (2025, December 26). Fisher Scientific.
  • SAFETY DATA SHEET - Methyl 5-bromo-2-methylbenzoate. (2025, December 24). Fisher Scientific.
  • Chapter 13, Chemical Hygiene Plan: Personal Protective Equipment. University of Nevada, Reno Environmental Health & Safety.
  • methyl 5-bromo-2-(2-methoxy-2-oxoethyl)
  • Comprehensive Safety Protocol for Handling Ethyl Benzo
  • Safety Data Sheet - Methyl 5-fluoro-2-(2-methoxy-2-oxoethyl)
  • Safety Data Sheet - (2-Bromo-6-fluoro-3-methoxyphenyl)boronic acid. (2021, March 26). ChemScene.
  • SAFETY DATA SHEET Sodium Benzo
  • SAFETY DATA SHEET - 2-Bromoethyl Benzo
  • SAFETY DATA SHEET - Methyl 2-bromo-5-methoxybenzoate. (2025, September 22). Thermo Fisher Scientific.
  • Sodium Benzoate (NF/FCC)
  • Personal Protective Equipment in Chemistry. Dartmouth Environmental Health and Safety.
  • Safety Data Sheet: Methyl benzo
  • SAFETY DATA SHEET - 1-Bromo-4-(1,1-difluoroethyl)benzene. (2025, December 19). Fisher Scientific Company.
  • SAFETY DATA SHEET - BROMOBENZENE. (2019, June 10). Spectrum Chemical.

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